Technical Documentation Center

2-Cyclopropylamino-pyrimidine-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde
  • CAS: 948549-74-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The synthesis is pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the necessary insights for successful implementation and potential optimization.

Introduction

Substituted pyrimidines are a cornerstone of modern pharmacology, appearing in a vast array of therapeutic agents. The unique electronic properties of the pyrimidine ring, coupled with the diverse functionalities that can be introduced, make it a privileged scaffold. 2-Cyclopropylamino-pyrimidine-4-carbaldehyde, with its reactive aldehyde and secondary amine functionalities, serves as a versatile intermediate for the construction of more complex molecular architectures. This guide will detail a logical and experimentally validated approach to its synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C2-N bond, pointing to a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for functionalizing chloropyrimidines[1][2][3][4]. The key intermediate for this reaction would be 2-chloro-pyrimidine-4-carbaldehyde. This intermediate, in turn, can be synthesized from a readily available starting material through a formylation reaction, such as the Vilsmeier-Haack reaction[5][6][7][8][9].

Retrosynthesis Target 2-Cyclopropylamino-pyrimidine-4-carbaldehyde Intermediate1 2-Chloro-pyrimidine-4-carbaldehyde Target->Intermediate1 SNAr Cyclopropylamine Cyclopropylamine Target->Cyclopropylamine StartingMaterial 2-Hydroxypyrimidine-4-carbaldehyde (or similar precursor) Intermediate1->StartingMaterial Chlorination/Formylation

Caption: Retrosynthetic analysis of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde.

Synthesis Pathway

The forward synthesis is designed in two main stages: the preparation of the key intermediate, 2-chloro-pyrimidine-4-carbaldehyde, followed by the nucleophilic aromatic substitution with cyclopropylamine.

Part 1: Synthesis of 2-Chloro-pyrimidine-4-carbaldehyde

The introduction of the aldehyde at the 4-position and the chloro group at the 2-position is a critical step. While the direct synthesis of this specific isomer is not extensively documented in the provided search results, a highly analogous and reliable method is the chlorination of a corresponding hydroxypyrimidine. A plausible and efficient route starts from 2-hydroxypyrimidine-4-carbaldehyde.

Reaction Scheme:

Caption: Synthesis of the key intermediate 2-Chloro-pyrimidine-4-carbaldehyde.

Experimental Protocol:

This protocol is adapted from the synthesis of the isomeric 2-chloropyrimidine-5-carbaldehyde[10].

  • Reaction Setup: To a round-bottom flask, add 2-hydroxypyrimidine-4-carbaldehyde (1.0 eq) and acetonitrile as the solvent.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, ~1.8 eq) and a catalytic amount of N,N-dimethylaniline (~0.1 eq).

  • Reaction Conditions: Heat the mixture to 80°C and reflux for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding it to a cold aqueous solution of sodium carbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.

  • N,N-dimethylaniline: This tertiary amine acts as a catalyst, likely by activating the POCl₃.

  • Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction and has a convenient boiling point for the reaction temperature.

  • Aqueous sodium carbonate work-up: This is to neutralize the acidic byproducts of the reaction, such as phosphoric acid and any remaining POCl₃.

Part 2: Nucleophilic Aromatic Substitution with Cyclopropylamine

With the activated 2-chloro-pyrimidine-4-carbaldehyde in hand, the introduction of the cyclopropylamino group can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring and the aldehyde group facilitates the attack of the nucleophile at the C2 position.

Reaction Scheme:

Caption: Final step in the synthesis of the target molecule.

Experimental Protocol:

This protocol is based on general procedures for SNAr amination reactions on chloropyrimidines[1].

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-pyrimidine-4-carbaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: Add cyclopropylamine (1.0 eq) and triethylamine (1.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for approximately 3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Cyclopropylamine: The nucleophile that displaces the chloro group.

  • Triethylamine: A non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Ethanol: A polar protic solvent that is suitable for this type of reaction and facilitates the dissolution of the starting materials.

  • Reflux: The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

Mechanistic Insights

The key step in this synthesis is the SNAr reaction. The mechanism proceeds through a Meisenheimer-like intermediate.

SNAr_Mechanism Start 2-Chloro-pyrimidine-4-carbaldehyde + Cyclopropylamine Intermediate Meisenheimer-like Intermediate (Tetrahedral) Start->Intermediate Nucleophilic Attack Product 2-Cyclopropylamino-pyrimidine-4-carbaldehyde + HCl Intermediate->Product Loss of Leaving Group (Cl-)

Caption: Simplified mechanism of the SNAr reaction.

The electron-withdrawing pyrimidine ring stabilizes the negative charge of the Meisenheimer intermediate through resonance, making the reaction favorable. The presence of the aldehyde group further enhances the electrophilicity of the pyrimidine ring.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Cyclopropylamino-pyrimidine-4-carbaldehydeC₈H₉N₃O163.18948549-74-4 [11]
2-Chloro-pyrimidine-4-carbaldehydeC₅H₃ClN₂O142.54933702-55-7 (isomer)[10][12]
CyclopropylamineC₃H₇N57.09765-30-0

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde. The synthesis relies on well-established and understood chemical transformations, ensuring its reproducibility. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply this methodology and adapt it as needed for the synthesis of related analogues.

References

  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • PubMed. (2015, October 2). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • MolInstincts. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Schrödinger. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Cyclopropylamino-pyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Aminopyrimidine Scaffold The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The 2-aminopyrimidine moiety, in particular, is a privileged scaffold in drug discovery, capable of forming crucial hydrogen bonding interactions with biological targets.[2][5] This guide focuses on a specific, yet highly promising derivative: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, and potential applications in drug development.

Physicochemical and Computed Properties

While specific experimental data for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde is not extensively reported in publicly available literature, its core properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValue/InformationSource
CAS Number 948549-74-4[6]
Molecular Formula C8H9N3O[6]
Molecular Weight 163.18 g/mol [6]
Appearance Expected to be a solid at room temperature.Inferred
Solubility Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.Inferred
XlogP (predicted) 0.6[7]

Proposed Synthetic Pathways

The synthesis of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde can be approached through several logical retrosynthetic pathways. Two primary strategies are outlined below, based on established methodologies for pyrimidine synthesis.

Strategy 1: Ring Formation Followed by Formylation

This approach involves the initial construction of the 2-cyclopropylaminopyrimidine core, followed by the introduction of the aldehyde group at the 4-position.

Synthesis_Strategy_1 cluster_0 Step 1: Pyrimidine Ring Synthesis cluster_1 Step 2: Formylation A 1,3-Dicarbonyl Compound C 2-Cyclopropylamino-4-methylpyrimidine A->C Condensation B Cyclopropylguanidine B->C D 2-Cyclopropylamino-pyrimidine-4-carbaldehyde C->D Oxidation

Figure 1: Retrosynthetic approach involving initial ring formation.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Cyclopropylamino-4-methylpyrimidine

  • Rationale: The classical approach to synthesizing 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative.[8] In this case, cyclopropylguanidine would be the key reagent.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add equimolar amounts of acetylacetone (a 1,3-dicarbonyl compound) and cyclopropylguanidine hydrochloride.

    • Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield 2-cyclopropylamino-4-methylpyrimidine.

Step 2: Oxidation to 2-Cyclopropylamino-pyrimidine-4-carbaldehyde

  • Rationale: The methyl group at the 4-position of the pyrimidine ring can be selectively oxidized to an aldehyde. The Riley oxidation, using selenium dioxide, is a well-established method for this transformation.[9][10]

  • Procedure:

    • Dissolve 2-cyclopropylamino-4-methylpyrimidine in a suitable solvent such as dioxane or a mixture of dioxane and water.

    • Add a stoichiometric amount of selenium dioxide (SeO2).

    • Heat the reaction mixture to reflux (approximately 100°C) for several hours.[11]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove the selenium byproduct.

    • The filtrate is then concentrated, and the crude product is purified by column chromatography to afford 2-Cyclopropylamino-pyrimidine-4-carbaldehyde.

Strategy 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic systems.[12][13] This could potentially be applied to a pre-formed 2-cyclopropylaminopyrimidine.

Synthesis_Strategy_2 A 2-Cyclopropylaminopyrimidine C 2-Cyclopropylamino-pyrimidine-4-carbaldehyde A->C Electrophilic Substitution B Vilsmeier Reagent (POCl3/DMF) B->C

Sources

Foundational

The Versatility of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and rational drug design, the identification and utilization of privileged scaffolds are paramount. 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS: 948549-74-4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and rational drug design, the identification and utilization of privileged scaffolds are paramount. 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS: 948549-74-4) serves as a highly specialized, bifunctional building block engineered specifically for the development of ATP-competitive protein kinase inhibitors[1][2].

This intermediate combines two critical structural features: a 2-aminopyrimidine core that acts as a potent adenine mimetic for hinge-region binding, and a C4-carbaldehyde group that provides a highly reactive electrophilic handle for late-stage functionalization[3][4]. By pre-installing a cyclopropyl group at the C2-amine, this scaffold allows medicinal chemists to bypass early-stage optimization of the lipophilic pocket and focus entirely on extending the C4 vector toward the gatekeeper residue or solvent-exposed channel[5].

Physicochemical Profile

Understanding the baseline properties of this intermediate is critical for predicting its behavior in downstream synthetic workflows and its ultimate contribution to the physicochemical properties of the final active pharmaceutical ingredient (API).

PropertyValueStructural Significance
Chemical Name 2-Cyclopropylamino-pyrimidine-4-carbaldehydeStandard IUPAC nomenclature.
CAS Number 948549-74-4Unique identifier for procurement and safety tracking.
Molecular Formula C8H9N3ODefines the atomic composition[1].
Molecular Weight 163.18 g/mol Low molecular weight ensures high ligand efficiency in final drugs[1].
H-Bond Donors 1The exocyclic secondary amine (NH) acts as a critical donor.
H-Bond Acceptors 3Pyrimidine nitrogens and the aldehyde oxygen.
Rotatable Bonds 2Low flexibility pre-organizes the molecule for optimal target binding.

Pharmacophore Rationale: The ATP-Competitive Scaffold

The 2-aminopyrimidine motif is ubiquitous in FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib) because it perfectly mimics the hydrogen-bonding network of ATP's adenine ring[6].

  • Bidentate Hinge Binding: The pyrimidine nitrogen (acceptor) and the C2-exocyclic amine (donor) form a highly conserved bidentate hydrogen-bonding interaction with the backbone amide and carbonyl groups of the kinase hinge region (typically Cysteine or Methionine residues)[2][4].

  • The Cyclopropyl Advantage: The inclusion of the cyclopropyl ring at the C2 position is a deliberate design choice. Unlike linear alkyl chains (e.g., ethyl or propyl groups) which are highly susceptible to CYP450-mediated N-dealkylation, the cyclopropyl ring offers superior metabolic stability[5]. Furthermore, its unique bond angles allow it to perfectly occupy small lipophilic pockets adjacent to the hinge region, enhancing binding affinity without adding excessive molecular weight.

G Hinge Kinase Hinge Region (Backbone H-Bonds) Pyrimidine 2-Aminopyrimidine (Adenine Mimetic) Pyrimidine->Hinge Bidentate Binding Cyclopropyl Cyclopropyl Group (Lipophilic Pocket) Pyrimidine->Cyclopropyl C2 Position Tail C4-Substituent (Solvent/Gatekeeper) Pyrimidine->Tail C4 Position

Pharmacophore mapping of the 2-cyclopropylamino-pyrimidine scaffold in an ATP-binding pocket.

Synthetic Utility & Late-Stage Functionalization

The true value of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde lies in its C4-formyl group. Aldehydes are highly versatile synthetic hubs. By utilizing this intermediate, researchers can rapidly generate diverse libraries of kinase inhibitors to probe structure-activity relationships (SAR)[3].

  • Reductive Amination: The most common application. The aldehyde is converted into an amine-linked tail (e.g., piperazines, morpholines). These basic tails are designed to project into the solvent-exposed channel of the kinase, dramatically improving the aqueous solubility of the final drug[7].

  • Heterocycle Condensation: The aldehyde can be condensed with hydrazines or diamines to form secondary heterocycles (e.g., pyrazoles, imidazoles). These rigid extensions are often used to target the gatekeeper residue or to achieve selectivity between closely related kinase isoforms (e.g., JAK2 vs. JAK3)[5].

  • Wittig Olefination: Carbon-carbon bond formation allows for the creation of rigid, alkene-linked pharmacophores that lock the molecule into a specific bioactive conformation[3].

G A 2-Cyclopropylamino- pyrimidine-4-carbaldehyde B Reductive Amination (Solvent Channel Tails) A->B STAB, Amines C Wittig Olefination (Rigid Linkers) A->C Phosphonium Ylides D Heterocycle Condensation (Gatekeeper Interactions) A->D Hydrazines/Diamines

Synthetic divergence of the 4-carbaldehyde handle into key medicinal chemistry motifs.

Experimental Protocol: Chemoselective Reductive Amination

To effectively utilize this building block, researchers must be able to reliably functionalize the C4 position. The following protocol details the chemoselective reductive amination of the carbaldehyde to append a solubilizing amine tail.

Objective: Coupling 2-Cyclopropylamino-pyrimidine-4-carbaldehyde with a secondary amine (e.g., N-methylpiperazine) to form a tertiary amine linker.

Reagents Required:

  • 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (1.0 eq)

  • Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Iminium Ion Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carbaldehyde (1.0 eq) and the secondary amine (1.2 eq) in anhydrous DCE. Add glacial acetic acid (0.1 eq).

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the aldehyde oxygen, accelerating nucleophilic attack by the amine to form the intermediate iminium ion, while remaining mild enough not to degrade the electron-deficient pyrimidine core.

  • Pre-activation & Validation: Stir the reaction mixture at room temperature for 1 to 2 hours.

    • Self-Validation: Monitor the reaction via TLC (EtOAc/Hexane) or LC-MS. Do not proceed to the next step until the starting aldehyde mass has disappeared, confirming complete conversion to the iminium/hemiaminal intermediate.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Causality: STAB is specifically chosen over stronger reducing agents like Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the hydride. This ensures chemoselective reduction of the highly electrophilic iminium ion without prematurely reducing any unreacted starting aldehyde into an unwanted primary alcohol byproduct.

  • Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4–12 hours.

  • Quench and Workup: Slowly quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

    • Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, preventing the formation of stable boron-amine complexes that can severely complicate chromatographic purification.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography using a DCM/MeOH gradient to yield the pure amine-linked pyrimidine.

Applications in Targeted Oncology

The structural logic of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde has been validated across numerous high-profile oncology targets:

  • CDK2 Inhibitors: Dysregulation of Cyclin-Dependent Kinase 2 (CDK2) is a primary driver in various human cancers. Utilizing the 2-aminopyrimidine scaffold, researchers have developed potent CDK2 inhibitors where the cyclopropyl group enhances binding kinetics, and the C4-position is extended with pyrazole rings to achieve high selectivity over off-target CDKs (such as CDK1 and CDK9)[5].

  • FLT3 Inhibitors: In the treatment of Acute Myeloid Leukemia (AML), overcoming FLT3 resistance mutations (e.g., FLT3-ITD and FLT3-D835Y) is a critical clinical hurdle. Derivatives synthesized from 2-aminopyrimidine scaffolds have demonstrated the ability to maintain hinge-binding integrity while utilizing C4-amine extensions to form critical hydrogen bonds with Aspartate residues in the DFG motif, yielding high selectivity over related kinases like c-KIT[7].

  • WEE1 Kinase Inhibitors: The scaffold has been utilized to target the G2 DNA damage checkpoint. The 2-aminopyrimidine ring forms the essential π–π interactions and hydrogen bonds within the ATP pocket, while variations at the C4 position modulate the compound's ability to inhibit WEE1 without triggering off-target toxicity[2].

References

  • 2-Cyclopropylamino-pyrimidine-4-carbaldehyde | CAS 948549-74-4 | SCBT Santa Cruz Biotechnology URL
  • 2-(Cyclopropylamino)
  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates Thieme Connect URL
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI URL
  • Discovery of (4-Pyrazolyl)
  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Journal of Medicinal Chemistry - ACS Publications URL
  • Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders PMC - National Institutes of Health URL

Sources

Exploratory

2-Cyclopropylamino-pyrimidine-4-carbaldehyde: A Core Building Block in Advanced Kinase Inhibitor and Targeted Therapeutics Synthesis

Executive Summary In the landscape of modern drug discovery, the architectural precision of starting materials dictates the efficacy of downstream lead optimization. 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 9485...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of starting materials dictates the efficacy of downstream lead optimization. 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4) [1][2] has emerged as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of its structural utility, synthesis via the Riley oxidation, and its application in generating ATP-competitive kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I have structured this guide to move beyond mere protocols, focusing heavily on the chemical causality that makes this specific pyrimidine derivative a highly sought-after intermediate.

Chemical and Physical Properties

Before deploying this building block in a synthetic route, it is critical to understand its baseline parameters. The highly electrophilic nature of the aldehyde requires specific storage conditions to prevent auto-oxidation.

PropertyValue
Chemical Name 2-Cyclopropylamino-pyrimidine-4-carbaldehyde
CAS Number 948549-74-4[2]
Molecular Formula C8H9N3O[2]
Molecular Weight 163.18 g/mol [2]
Core Motif Aminopyrimidine / Heteroaryl Aldehyde
Typical Appearance Light yellow to dark brown solid/oil[3]
Storage Conditions 2-8 °C, stored under inert gas (Argon/N2)

Structural Causality in Drug Design

The utility of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde is not accidental; it is driven by three distinct structural features that solve specific problems in targeted therapeutics:

  • The Cyclopropylamino Motif (Conformational Lock): The cyclopropyl ring provides a unique combination of lipophilicity and conformational rigidity. In kinase inhibitor design, this motif frequently projects into hydrophobic pockets (such as the gatekeeper region of the ATP-binding site), enhancing binding affinity and selectivity[4]. Furthermore, the secondary amine acts as a critical hydrogen bond donor to the kinase hinge region.

  • The Pyrimidine Core (ATP Mimetic): Pyrimidines are classic ATP mimetics. The nitrogen atoms in the pyrimidine ring form bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the drug into the active site[5].

  • The 4-Carbaldehyde Handle (Electrophilic Linchpin): The formyl group at the C4 position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring. It serves as a versatile linchpin for divergent synthesis, allowing rapid access to extended aliphatic chains via reductive amination, or fused heterocyclic systems via Knoevenagel condensations[6].

Mechanism Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Conformational Shift Downstream Downstream Effectors ATP->Downstream Phosphorylation Inhibitor Pyrimidine Inhibitor (Cyclopropylamino motif) Inhibitor->ATP Competitive Binding Proliferation Tumor Proliferation Downstream->Proliferation Cascade

Mechanism of action for pyrimidine-based kinase inhibitors targeting the ATP pocket.

Synthesis Methodology: The Riley Oxidation

Direct formylation of electron-deficient pyrimidines is notoriously difficult and low-yielding. Therefore, the standard and most reliable method to synthesize pyrimidine-4-carbaldehydes is the Riley oxidation of the corresponding 4-methylpyrimidine using selenium dioxide (SeO2)[6][7].

Experimental Protocol: Synthesis of the Starting Material

Objective: Chemoselective oxidation of 2-cyclopropylamino-4-methylpyrimidine to 2-Cyclopropylamino-pyrimidine-4-carbaldehyde.

Causality behind the chemistry: SeO2 selectively oxidizes the activated α -methyl group adjacent to the pyrimidine nitrogen. The reaction proceeds via an enamine-like tautomerization followed by the formation of a selenite ester intermediate that decomposes to yield the aldehyde. This method strictly avoids over-oxidation to the carboxylic acid, which is a common and fatal pitfall when using stronger oxidants like KMnO4[8].

Step-by-Step Workflow:

  • Reaction Setup: In a thoroughly dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-cyclopropylamino-4-methylpyrimidine in anhydrous 1,4-dioxane (approximately 10 mL per gram of starting material)[7].

  • Oxidant Addition: Add 1.0 to 1.2 equivalents of selenium dioxide (SeO2) to the solution[7]. Safety Note: SeO2 is highly toxic; handle exclusively in a fume hood.

  • Thermal Activation: Heat the mixture to 100 °C under an inert atmosphere (nitrogen or argon) for 5 to 6 hours[7]. Monitor the reaction via LC-MS until the starting material is fully consumed.

  • Quench & Filtration: Cool the reaction mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove the precipitated black selenium metal and unreacted SeO2[7].

  • Purification: Wash the Celite pad thoroughly with ethyl acetate (approx. 200 mL). Combine the filtrates and concentrate under reduced pressure. Purify the resulting dark brown crude oil via silica gel flash chromatography (eluting with a gradient of hexane/ethyl acetate) to isolate the pure 2-cyclopropylamino-pyrimidine-4-carbaldehyde[3][7].

Downstream Functionalization Workflows

Once synthesized, the aldehyde handle is primed for functionalization. In the context of PROTACs, this aldehyde is ideal for attaching PEGylated or alkyl linkers to recruit E3 ligases (e.g., Cereblon or VHL).

Experimental Protocol: Reductive Amination for Linker Attachment

Causality behind the chemistry: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over standard sodium borohydride (NaBH4) because it is a significantly milder reducing agent. It selectively reduces the transient iminium ion formed between the aldehyde and the amine without reducing the unreacted starting aldehyde to a primary alcohol. 1,2-Dichloroethane (DCE) is utilized as the solvent because its non-coordinating nature facilitates iminium ion formation better than protic solvents.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 eq of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde and 1.1 eq of the desired primary amine (e.g., a PROTAC linker-amine) in anhydrous DCE. Stir at room temperature for 1-2 hours.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise. Add a catalytic amount of glacial acetic acid (1-2 drops) to accelerate iminium formation.

  • Completion: Stir the reaction at room temperature for 12-16 hours. Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry the organic layer over Na2SO4, and concentrate for final purification.

DivergentSynthesis SM 2-Cyclopropylamino-pyrimidine-4-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3) SM->RedAm Amines Wittig Wittig Olefination (Ph3P=CH-R) SM->Wittig Ylides Cond Knoevenagel Condensation (Active Methylene) SM->Cond Malonates Kinase Kinase Inhibitor Scaffolds RedAm->Kinase PROTAC PROTAC Linker Attachment RedAm->PROTAC Heterocycle Fused Heterocycles Wittig->Heterocycle Cond->Heterocycle

Divergent downstream synthetic pathways utilizing the C4-aldehyde handle.

References

  • World Intellectual Property Organization (WIPO) via Google Patents.WO2012109075A1 - Compounds and methods for kinase modulation, and indications therefor.
  • National Institutes of Health (NIH - PMC). Discovery and development of heat shock protein 90 inhibitors. Retrieved from:[Link]

  • Canadian Journal of Chemistry. Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Retrieved from:[Link]

Sources

Foundational

Spectroscopic Characterization of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde: A Comprehensive Analytical Guide

Executive Summary 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS: 948549-74-4) is a highly versatile heterocyclic building block widely utilized in the pharmaceutical industry[1]. Featuring a privileged pyrimidine cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS: 948549-74-4) is a highly versatile heterocyclic building block widely utilized in the pharmaceutical industry[1]. Featuring a privileged pyrimidine core, an electrophilic aldehyde handle, and a metabolically stable cyclopropylamino substituent, it is a critical intermediate in the synthesis of kinase inhibitors and targeted protein degraders. This whitepaper provides a rigorous, self-validating analytical framework for the spectroscopic characterization (NMR and HRMS) of this compound, designed for drug development professionals requiring unambiguous structural elucidation.

Structural Significance & Mechanistic Context

The structural architecture of this molecule dictates its spectroscopic behavior:

  • The Pyrimidine Core: The electron-deficient nature of the diazine ring strongly deshields attached protons, pushing the C6 and C5 protons downfield.

  • The Carbaldehyde Group (C4): The strong electron-withdrawing effect of the carbonyl oxygen further deshields the pyrimidine system and provides a distinct, highly isolated 1 H NMR singlet near 9.8 ppm.

  • The Cyclopropylamino Group (C2): The strained cyclopropyl ring introduces complex, second-order multiplet patterns in high-field 1 H NMR due to diastereotopic protons and restricted rotation around the C-N bond ([2]).

Understanding these mechanistic principles is essential for accurate spectral interpretation, particularly when differentiating this compound from its regioisomers.

Experimental Methodologies: Step-by-Step Protocols

To ensure data integrity, the following protocols are engineered to be self-validating, minimizing the risk of solvent-induced artifacts or ionization suppression.

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ to prevent the rapid hydrogen-deuterium exchange of the secondary amine (-NH-) proton. This ensures the amine proton remains visible in the spectrum, allowing for potential 2D NOESY correlations to the cyclopropyl methine proton.

  • Instrument Parameters: Acquire data on a 400 MHz (or higher) spectrometer at 298 K.

    • 1 H NMR: Spectral width of 15 ppm, 16 scans, relaxation delay (D1) of 2.0 s.

    • 13 C NMR: Spectral width of 250 ppm, composite pulse decoupling (WALTZ-16), 1024 scans.

  • Internal Calibration: Reference the spectra to the residual DMSO solvent peaks ( 1 H: 2.50 ppm; 13 C: 39.52 ppm) ([3]).

Protocol B: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL dilution of the compound in HPLC-grade Methanol containing 0.1% Formic Acid.

  • Ionization Strategy: Utilize Electrospray Ionization in Positive mode (ESI+).

    • Causality: The pyrimidine ring contains basic nitrogen atoms (N1, N3) that are readily protonated in an acidic mobile phase. ESI+ guarantees highly efficient generation of the [M+H] + pseudo-molecular ion, avoiding the signal suppression often seen in negative mode for basic heterocycles.

  • Instrument Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data over an m/z range of 50–500.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data, providing assignment justifications based on the mechanistic principles outlined above.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Justification
4-CHO 9.80Singlet (s)1H-Highly deshielded by the carbonyl oxygen and electron-deficient pyrimidine core.
C6-H 8.55Doublet (d)1H5.0Deshielded by the adjacent N1 atom; exhibits ortho-coupling to C5-H.
2-NH 7.85Broad Singlet (br s)1H-Broadened due to the quadrupolar relaxation of 14 N and chemical exchange[2].
C5-H 7.35Doublet (d)1H5.0Shielded relative to C6; exhibits ortho-coupling to C6-H.
CH (Cyclopropyl)2.80Multiplet (m)1H-Methine proton deshielded by the adjacent amine nitrogen.
CH 2​ (Cyclopropyl)0.70Multiplet (m)2H-Complex coupling characteristic of the strained cyclopropyl ring[4].
CH 2​ (Cyclopropyl)0.50Multiplet (m)2H-Complex coupling characteristic of the strained cyclopropyl ring[4].
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Assignment Justification
4-CHO 192.5Typical chemical shift for an aromatic aldehyde carbonyl carbon.
C2 162.0Highly deshielded by two adjacent ring nitrogens and the exocyclic amine.
C6 160.5Deshielded by the adjacent N1 ring nitrogen.
C4 158.0Attached directly to the electron-withdrawing carbonyl group.
C5 112.0The most shielded aromatic carbon, typical for the C5 position of pyrimidines.
CH (Cyclopropyl)24.5Methine carbon attached to the exocyclic nitrogen.
CH 2​ (Cyclopropyl)7.0Highly shielded methylene carbons of the strained cyclopropyl ring.
Table 3: ESI-HRMS Data (Positive Mode)
Ion Speciesm/z (Theoretical)m/z (Observed)Mass Error (ppm)Description
[M+H] + 164.0824164.0821-1.8Protonated molecular ion.
[M+Na] + 186.0643186.0645+1.1Sodium adduct.
Fragment 1 136.0875136.0872-2.2Loss of Carbon Monoxide (-28 Da).
Fragment 2 123.0453123.0450-2.4Loss of cyclopropyl radical (-41 Da)[4].

Self-Validating Systems: 2D NMR Workflows

A critical challenge in the 1D 13 C NMR analysis of pyrimidines is the unambiguous differentiation between C4 and C6, as both are aromatic carbons situated near heteroatoms. To establish a self-validating system , researchers must employ Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

The Validation Logic:

  • The aldehyde proton (4-CHO) at 9.80 ppm is unambiguously identifiable.

  • In the HMBC spectrum, this 4-CHO proton will exhibit a strong three-bond ( 3JCH​ ) correlation to C5 (~112.0 ppm) and a two-bond ( 2JCH​ ) correlation to C4 (~158.0 ppm).

  • Crucially, the 4-CHO proton will not show a correlation to C6 (~160.5 ppm) because it is four bonds away.

  • By anchoring the assignment on the definitively known aldehyde proton, the entire pyrimidine ring is mapped with absolute certainty, closing the logical loop and validating the structural assignment without relying on empirical shift predictions alone.

Analytical Workflows & Fragmentation Pathways

AnalyticalWorkflow A Sample Prep: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde B 1D NMR (1H, 13C) DMSO-d6 A->B 5 mg / 0.6 mL C ESI-HRMS Positive Ion Mode A->C 1 µg/mL in MeOH D 2D NMR Validation (COSY, HSQC, HMBC) B->D Ambiguity check E Structural Elucidation & Purity Confirmation C->E Exact Mass D->E Connectivity

Fig 1. Self-validating analytical workflow for structural elucidation.

MSPathway M [M+H]+ m/z 164.08 F1 Loss of CO (-28 Da) m/z 136.08 M->F1 -CO F2 Loss of Cyclopropyl (-41 Da) m/z 123.05 M->F2 -C3H5 F3 Pyrimidine Core m/z ~95.04 F1->F3 further fragmentation F2->F3 further fragmentation

Fig 2. Primary ESI-MS fragmentation pathways of the pyrimidine core.

References

  • Title: 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one Source: MDPI Molbank URL: [Link]

  • Title: Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Exploratory

The Strategic Utility of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde in Kinase Inhibitor Discovery: A Technical Guide to Scaffold Diversification and Target Engagement

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS: 948549-74-4) Executive Summary In modern targeted therapeutics, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS: 948549-74-4)

Executive Summary

In modern targeted therapeutics, the discovery of novel small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. 2-Cyclopropylamino-pyrimidine-4-carbaldehyde is not a finalized therapeutic agent, but rather a highly versatile, bifunctional building block. As a Senior Application Scientist, I evaluate scaffolds based on two criteria: target engagement potential and synthetic tractability. This compound excels in both. The 2-aminopyrimidine core serves as a robust ATP-competitive hinge-binding motif, while the 4-carbaldehyde group provides an electrophilic handle for late-stage functionalization, allowing medicinal chemists to probe the solvent-exposed ribose pocket or allosteric sites of diverse protein kinases.

Mechanistic Rationale: The 2-Aminopyrimidine Hinge-Binding Pharmacophore

To understand the value of this building block, we must analyze the causality behind its structural components:

  • The 2-Aminopyrimidine Core: This moiety is ubiquitous in FDA-approved kinase inhibitors (e.g., palbociclib, ribociclib). It mimics the adenine ring of ATP. The pyrimidine nitrogen acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This establishes a highly stable bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region[1].

  • The Cyclopropylamino Group: The addition of a compact, sp3-hybridized cyclopropyl ring introduces a lipophilic interaction that often projects toward the hydrophobic gatekeeper residue. This steric bulk helps lock the molecule into a bioactive conformation while improving membrane permeability and metabolic stability compared to linear alkyl chains[1].

  • The 4-Carbaldehyde Handle: Aldehydes are highly reactive synthetic intermediates. In drug discovery,2[2]. By extending the scaffold from the 4-position, researchers can design vectors that reach out of the ATP pocket into the solvent channel, which is critical for achieving isoform selectivity and improving aqueous solubility.

Pharmacophore Core 2-Aminopyrimidine Core Cyclo Cyclopropylamino Group Core->Cyclo Aldehyde 4-Carbaldehyde Handle Core->Aldehyde Hinge Kinase Hinge Region (Bidentate H-Bonds) Core->Hinge Anchors Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Cyclo->Gatekeeper Steric Fit Ribose Ribose/Solvent Pocket (Targeted via Synthesis) Aldehyde->Ribose Synthetic Extension

Pharmacophore mapping of the 2-cyclopropylamino-pyrimidine-4-carbaldehyde scaffold.

Key Therapeutic Targets

Derivatives synthesized from the 2-aminopyrimidine scaffold have demonstrated profound efficacy across several high-value oncology targets.

Cyclin-Dependent Kinases (CDKs)

The 2-aminopyrimidine core provides sub-nanomolar anchoring to the ATP-binding site of CDKs. Recent structural biology studies reveal that1[1]. Modifying the 4-position via the aldehyde handle allows for the introduction of bulky sp3-hybridized moieties (like aminopiperidines) that drive selectivity over off-target kinases like JAK2.

FLT3 and CHK1 (Acute Myeloid Leukemia)

Overcoming adaptive resistance in AML requires dual-targeted approaches. 3[3]. The scaffold participates in bidentate hydrogen-bonding interactions with hinge loop residues Cys694 of FLT3 and Glu85/Cys87 of CHK1, maintaining efficacy even against the aggressive FLT3-D835Y mutation[3].

Aurora Kinases (AURKA/B) & Polo-like Kinases (PLKs)

Mitotic kinases are highly sought-after targets in solid tumors. Approximately4[4]. The scaffold effectively outcompetes ATP by anchoring to Ala213 in the AURKA hinge region.

Quantitative Data: Target Engagement Summary
Target KinaseHinge Interacting ResiduesStructural Role / Interaction TypeRef
CDK2 Leu83 (Backbone Amide/Carbonyl)Bidentate H-bonding; anchors core to ATP pocket[1]
FLT3 Cys694, Glu692Bidentate H-bonding; overcomes D835Y mutation[3]
CHK1 Cys87, Glu85Hinge anchoring; enables dual FLT3/CHK1 inhibition[3]
AURKA Ala213ATP-competitive hinge binding[4]

Synthetic Workflows & Methodologies

To transform 2-Cyclopropylamino-pyrimidine-4-carbaldehyde into a viable therapeutic candidate, rigorous and self-validating synthetic protocols must be employed. Below are the standard operating procedures for scaffold diversification and biophysical validation.

Protocol A: Chemoselective Reductive Amination of the 4-Carbaldehyde Motif

Causality: The 4-carbaldehyde group is highly electrophilic. Reductive amination with a complex secondary amine allows for the rapid generation of sp3-rich extensions. This specific reaction is chosen because it projects the new amine directly into the solvent-exposed ribose pocket of kinases, improving both target affinity (via new electrostatic interactions) and overall aqueous solubility.

  • Imine Formation: Dissolve 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Expert Insight: DCE is selected over DCM because its higher boiling point allows for mild heating (40°C) if steric hindrance from the amine slows imine formation.

  • Chemoselective Reduction: After 2 hours at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

    • Expert Insight: NaBH(OAc)3 is strictly required here. It is mild enough to reduce the imine selectively without reducing any unreacted starting aldehyde into a dead-end alcohol byproduct.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent. Extract the organic layer with EtOAc, dry over Na2SO4, and concentrate.

  • Self-Validation (QC): Analyze the crude mixture via LC-MS. The target mass must correspond to the [M+H]+ of the alkylated product. Purify via reverse-phase prep-HPLC (Water/MeCN with 0.1% TFA) to achieve >95% purity prior to biological testing.

Protocol B: Surface Plasmon Resonance (SPR) for Target Engagement Validation

Causality: Biochemical IC50 assays measure enzyme inhibition but fail to provide real-time binding kinetics ( kon​ , koff​ ). SPR is a mandatory self-validating step to prove that the synthesized pyrimidine derivative physically engages the kinase hinge region with a residence time suitable for in vivo efficacy.

  • Ligand Immobilization: Immobilize the recombinant target kinase (e.g., CDK2 or FLT3) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a target level of 3000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold concentration series (e.g., 1.56 nM to 100 nM) of the purified pyrimidine derivative in running buffer (HBS-EP+ supplemented with 1% DMSO).

    • Expert Insight: 1% DMSO is critical. It maintains the solubility of the lipophilic pyrimidine core while preventing bulk refractive index shifts that cause false-positive signals.

  • Kinetic Injection: Inject the analyte series over the functionalized chip at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A valid lead candidate must demonstrate a dose-dependent response, a fast kon​ , and a KD​ value that closely correlates with its biochemical IC50.

Workflow Start CAS 948549-74-4 Starting Scaffold Reaction Chemoselective Modification (e.g., Reductive Amination) Start->Reaction Purification Prep-HPLC & LC-MS Validation Reaction->Purification Assay SPR / DSF Kinase Binding Assays Purification->Assay Lead Lead Candidate Optimization Assay->Lead

Step-by-step synthetic and validation workflow for pyrimidine-based kinase inhibitors.

Conclusion

2-Cyclopropylamino-pyrimidine-4-carbaldehyde represents a highly optimized starting point for kinase inhibitor design. By leveraging the reliable hinge-binding properties of the 2-aminopyrimidine core and the synthetic flexibility of the 4-carbaldehyde group, researchers can rapidly generate diverse libraries targeting critical oncogenic drivers such as CDK2, FLT3, and AURKA. Strict adherence to chemoselective synthetic protocols and biophysical validation ensures the rapid identification of high-quality lead compounds.

References

  • Thieme Connect.Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates.
  • ChemicalBook.PYRIMIDINE-4-CARBOXALDEHYDE | 2435-50-9.
  • ACS Publications.Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.
  • ACS Publications.Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities.
  • MDPI.Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Pyrimidine Derivatives from 2-Cyclopropylamino-pyrimidine-4-carbaldehyde

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS: 948549-74-4) Introduction & Rationale In modern targeted ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS: 948549-74-4)

Introduction & Rationale

In modern targeted therapeutics, the pyrimidine scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors due to its exceptional ability to form bidentate hydrogen bonds with the kinase hinge region[1]. The specific building block, 2-Cyclopropylamino-pyrimidine-4-carbaldehyde , offers two distinct structural advantages:

  • The Cyclopropylamino Group: Introduces a sterically compact, lipophilic moiety that enhances membrane permeability and metabolic stability compared to linear alkyl amines[2].

  • The 4-Carbaldehyde Handle: Acts as a highly versatile electrophilic center, enabling divergent synthetic trajectories to access a vast chemical space of functionalized pyrimidines[1].

As a Senior Application Scientist, I have designed this protocol guide to move beyond basic synthetic recipes. Here, we explore three distinct, field-proven transformations—Reductive Amination, the Asymmetric Kabachnik-Fields Reaction, and Knoevenagel Condensation. For each, the causality behind reagent selection and the self-validating analytical checkpoints are detailed to ensure robust, reproducible workflows.

Mechanistic Pathways & Workflow

The electrophilic nature of the C4-aldehyde allows it to be intercepted by various nucleophiles. The diagram below illustrates the divergent synthetic pathways utilized in this guide.

G SM 2-Cyclopropylamino-pyrimidine- 4-carbaldehyde (Electrophilic Hub) RA Reductive Amination (Amine, NaBH(OAc)3) SM->RA KF Kabachnik-Fields (Aniline, Phosphite, Catalyst) SM->KF KC Knoevenagel Condensation (Malononitrile, Piperidine) SM->KC Prod1 Secondary/Tertiary Amines (Solvent-Exposed Linkers) RA->Prod1 Prod2 α-Aminophosphonates (Phosphate Bioisosteres) KF->Prod2 Prod3 α,β-Unsaturated Nitriles (Targeted Covalent Inhibitors) KC->Prod3

Divergent synthetic pathways from 2-Cyclopropylamino-pyrimidine-4-carbaldehyde.

Detailed Experimental Protocols

Protocol A: Synthesis of Flexible Amine Linkers via Reductive Amination

Reductive amination is the premier method for appending solvent-exposed solubilizing groups (e.g., piperazines, morpholines) to the pyrimidine core[3].

Mechanistic Causality: We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium Borohydride ( NaBH4​ ). NaBH(OAc)3​ is a mild, sterically hindered reducing agent that selectively reduces the transiently formed iminium ion without reducing the starting aldehyde. This chemoselectivity prevents the formation of the corresponding pyrimidine-4-methanol byproduct[3]. 1,2-Dichloroethane (DCE) is selected as the solvent because its slight polarity stabilizes the iminium intermediate better than toluene, while avoiding the protic interference of methanol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried 50 mL round-bottom flask, dissolve 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (1.0 mmol, 163.2 mg) and the desired secondary amine (1.2 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis (Optional): If using a weakly nucleophilic amine (e.g., an aniline derivative), add glacial acetic acid (1.0 mmol) to accelerate iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol, 318 mg) portion-wise over 10 minutes to control the mild exothermic reaction. Stir the suspension at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Causality: The basic quench neutralizes the acetic acid byproduct, ensuring the newly formed amine is deprotonated and partitions entirely into the organic phase. Extract with Dichloromethane ( 3×15 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Self-Validating Analytical Checkpoints:

  • TLC: The starting aldehyde stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful product will not stain with 2,4-DNP but will be UV-active (254 nm).

  • 1 H NMR: Confirm the complete disappearance of the highly deshielded aldehyde proton singlet at 9.8 ppm and the emergence of a new methylene singlet/multiplet at 3.8–4.2 ppm.

Protocol B: Synthesis of α -Aminophosphonates via Asymmetric Kabachnik-Fields Reaction

α -Aminophosphonates act as transition-state analogues and phosphate bioisosteres, making them potent inhibitors of proteases and esterases. This three-component coupling requires precise control to achieve high enantioselectivity[4].

Mechanistic Causality: We employ a chiral camphor-derived bis-thiourea organocatalyst. The thiourea moiety acts as a dual hydrogen-bond donor, activating the intermediate imine and rigidifying the transition state to direct the nucleophilic attack of the diphenylphosphite from a single enantioface. The reaction is conducted at -40 °C; this low temperature is critical to suppress the uncatalyzed background reaction, thereby maximizing the enantiomeric excess (ee)[4].

Step-by-Step Methodology:

  • System Preparation: Purge a 25 mL Schlenk flask with argon. Add 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (1.0 mmol, 163.2 mg), aniline (1.0 mmol, 93 mg), and the camphor-derived bis-thiourea catalyst (0.2 mmol, 20 mol%).

  • Solvent Addition: Inject anhydrous toluene (10 mL). Causality: Toluene is a non-coordinating, non-polar solvent that prevents disruption of the delicate hydrogen-bonding network between the catalyst and the substrate.

  • Cooling & Coupling: Cool the mixture to -40 °C using a dry ice/acetonitrile bath. Slowly add diphenylphosphite (1.2 mmol, 280 mg) dropwise.

  • Reaction: Stir the mixture at -40 °C for 6 hours.

  • Purification: Directly load the crude mixture onto a silica gel column (eluting with Hexanes/Ethyl Acetate) to isolate the α -aminophosphonate.

Self-Validating Analytical Checkpoints:

  • 31 P NMR: This is the definitive diagnostic tool. The starting diphenylphosphite peak will disappear, replaced by a distinct product signal typically between 15–25 ppm.

  • Chiral HPLC: Validates the enantiomeric excess (ee), confirming the efficacy of the chiral thiourea catalyst.

Protocol C: Synthesis of Targeted Covalent Inhibitors via Knoevenagel Condensation

Appending an α,β -unsaturated nitrile creates a powerful Michael acceptor. When positioned correctly, this warhead can form irreversible covalent bonds with catalytic cysteine residues in target kinases[5].

Mechanistic Causality: Malononitrile is used due to its highly acidic methylene protons (pKa 11). A catalytic amount of piperidine acts as a general base to generate the resonance-stabilized dicyanomethanide carbanion. Ethanol is chosen as the solvent because it facilitates the proton-transfer steps and often allows the highly conjugated, rigid product to precipitate directly out of solution, driving the equilibrium forward and simplifying purification[5].

Step-by-Step Methodology:

  • Reagent Mixing: In a 20 mL vial, suspend 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (1.0 mmol, 163.2 mg) and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (5 mL).

  • Catalysis: Add piperidine (0.1 mmol, 10 μ L). The solution will typically undergo an immediate color change (often turning deep yellow or orange) indicating the formation of the extended conjugated system.

  • Reaction: Stir at room temperature for 2 to 4 hours.

  • Isolation: If the product precipitates, isolate it directly via vacuum filtration, washing with ice-cold ethanol (2 mL). If it remains in solution, concentrate in vacuo and purify via recrystallization or flash chromatography.

Self-Validating Analytical Checkpoints:

  • Visual Cue: The precipitation of a brightly colored solid is a strong primary indicator of success.

  • 1 H NMR: The aldehyde proton ( 9.8 ppm) is replaced by a highly deshielded vinylic proton ( 8.0–8.5 ppm).

  • IR Spectroscopy: Look for the sharp, characteristic nitrile (C N) stretch at 2220 cm −1 .

Quantitative Data & Reaction Scope Summary

The following table summarizes the expected parameters and self-validation metrics for the three protocols described above, providing a quick-reference guide for process optimization.

Reaction TypeReagents & CatalystTemp / TimeTypical YieldKey Analytical Marker (Validation)
Reductive Amination 2∘ Amine, NaBH(OAc)3​ , DCERT / 12 h75 – 90% 1 H NMR: New -CH2​- peak at 3.8–4.2 ppm
Kabachnik-Fields Aniline, Diphenylphosphite, Thiourea (20 mol%)-40 °C / 6 h74 – 82% 31 P NMR: Product peak at 15–25 ppm; Chiral HPLC for ee%
Knoevenagel Condensation Malononitrile, Piperidine (10 mol%), EtOHRT / 2–4 h85 – 95%IR: C N stretch at 2220 cm −1 ; Visual precipitation

References

  • BLD Pharm. "948549-74-4 | 2-Cyclopropylamino-pyrimidine-4-carbaldehyde". Source: bldpharm.com.
  • Mavroskoufis, A. et al. "Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates". Source: thieme-connect.com.
  • Reddy, P.V.G. et al. "Camphor-derived thioureas: Synthesis and application in asymmetric Kabachnik-Fields reaction". Source: rhhz.net.
  • Wang, Z. "Design & synthesis of small-molecule modulators of the histamine H1 receptor". Source: vu.nl.
  • "Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use". Source: nih.gov.

Sources

Application

Application Note: A Robust Protocol for the Reductive Amination of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde

Abstract: This document provides a comprehensive guide for the reductive amination of 2-cyclopropylamino-pyrimidine-4-carbaldehyde, a critical transformation for synthesizing a diverse range of substituted pyrimidine der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the reductive amination of 2-cyclopropylamino-pyrimidine-4-carbaldehyde, a critical transformation for synthesizing a diverse range of substituted pyrimidine derivatives for pharmaceutical and agrochemical research. We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol using sodium triacetoxyborohydride, and provide practical insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for C-N bond formation on this key heterocyclic scaffold.

Introduction and Scientific Context

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The 2-aminopyrimidine moiety, in particular, is a versatile pharmacophore. The introduction of N-alkyl groups via reductive amination of a pyrimidine carbaldehyde is a powerful strategy for expanding chemical diversity and modulating pharmacological properties.[1][2] This application note focuses on a robust and highly selective one-pot protocol for this transformation.

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and operational simplicity.[3][4] The method circumvents the challenges of direct amine alkylation, such as overalkylation, by converting a carbonyl compound and an amine into an intermediate imine (or iminium ion), which is then reduced in situ to the target amine. The success of this one-pot reaction hinges on the choice of a reducing agent that selectively reduces the protonated imine intermediate much faster than the starting aldehyde.[3][5]

Mechanistic Rationale and Reagent Selection

The reaction proceeds via a two-step sequence within a single pot. First, the primary or secondary amine attacks the electrophilic carbonyl carbon of the pyrimidine-4-carbaldehyde. This is followed by dehydration to form a Schiff base (imine). The imine is then protonated, typically by trace acid or an added acidic catalyst, to form a highly electrophilic iminium ion. A mild hydride reagent then selectively reduces the iminium ion to yield the final secondary or tertiary amine product.

Reductive_Amination_Mechanism Start Aldehyde (R-CHO) + Amine (R'-NH2) Imine Imine / Iminium Ion [R-CH=NR'H]+ Start->Imine Condensation (-H2O) Product Final Amine (R-CH2-NHR') Imine->Product Reduction Hydride NaBH(OAc)3 (Hydride Source) Hydride->Imine

Caption: The reductive amination pathway.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For this protocol, we select Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. Its advantages over other common hydrides are significant:

  • Selectivity: STAB is a sterically hindered and electronically attenuated hydride source. It reacts much more rapidly with iminium ions than with aldehydes or ketones, preventing the formation of alcohol byproducts.[5][6][7]

  • Mildness: The reaction proceeds under non-acidic or weakly acidic conditions, preserving acid-sensitive functional groups that may be present on the amine substrate.[6][8][9]

  • Operational Simplicity: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its byproducts are innocuous, simplifying the workup procedure.[5][7]

Solvent and Catalyst

1,2-Dichloroethane (DCE) is the preferred solvent due to its broad substrate compatibility and because it generally provides faster reaction rates compared to other solvents like THF.[6][8] While often unnecessary for reactive aldehydes, a catalytic amount of acetic acid can be used to accelerate imine formation, particularly with less nucleophilic amines.[8][9]

Detailed Experimental Protocol

This protocol provides a general method for the reductive amination of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde with a representative secondary amine (e.g., morpholine). Researchers should optimize conditions for their specific substrates.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity (Typical)Equivalents
2-Cyclopropylamino-pyrimidine-4-carbaldehydeC₈H₉N₃O163.180.1 M1.0
Amine (e.g., Morpholine)C₄H₉NO87.12-1.1 - 1.2
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94-1.3 - 1.5
1,2-Dichloroethane (DCE), AnhydrousC₂H₄Cl₂98.96--
Acetic Acid (Optional Catalyst)CH₃COOH60.05-0.1 - 1.0
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃84.01--
Dichloromethane (DCM) for extractionCH₂Cl₂84.93--
Anhydrous Sodium SulfateNa₂SO₄142.04--
Step-by-Step Procedure

Caption: General experimental workflow.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (1.0 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir until the aldehyde is fully dissolved.

  • Amine Addition: Add the desired amine (1.1-1.2 eq) to the solution. If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stir for 15-30 minutes to allow for pre-formation of the imine.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the mixture in small portions over 10-15 minutes. Note: The reaction can be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reactions are typically complete within 2-24 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess hydride by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM).[10]

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Sterically hindered or poorly nucleophilic amine.- Allow the reaction to stir longer (up to 48h).- Add a catalytic amount of acetic acid (0.1-1.0 eq) to accelerate imine formation.[8][9]
Low Yield - Incomplete reaction.- Degradation of starting material or product.- Product is water-soluble.- See "Incomplete Reaction".- Ensure anhydrous conditions.- If the product is polar, use a more polar extraction solvent like ethyl acetate and perform more extractions.
Side Product Formation - Reduction of aldehyde to alcohol.- Dialkylation of primary amine.- This is rare with STAB but ensure portion-wise addition.[7]- For primary amines, consider a two-step procedure: form and isolate the imine first, then reduce with NaBH₄.[6][8]

Conclusion

The protocol described herein offers a highly reliable and efficient method for the synthesis of N-substituted 2-cyclopropylamino-pyrimidine derivatives. By leveraging the selectivity and mildness of sodium triacetoxyborohydride, this one-pot reductive amination procedure provides high yields while tolerating a broad range of functional groups. This makes it an invaluable tool for generating compound libraries in drug discovery and related fields.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(78). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Handouts. [Link]

  • Pandey, G., et al. (2025). Synthesis and biological evaluation of N-acyl diaryl pyrimidines (NDAPYs) as novel reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

Sources

Method

Application Notes and Protocols: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrimidine Scaffold The pyrimidine ring is a cornerstone of medicinal chemistry, representing a privileged heterocyclic scaffold due to its prevalence in both natural products and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, representing a privileged heterocyclic scaffold due to its prevalence in both natural products and clinically approved therapeutics.[1][2][3] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biocompatibility and versatile chemical nature have made it an attractive starting point for drug discovery programs targeting a vast array of pathologies.[2][4] Within this class, the 2-aminopyrimidine substructure has emerged as a particularly powerful pharmacophore, renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[5][6]

This guide focuses on 2-Cyclopropylamino-pyrimidine-4-carbaldehyde , a highly valuable and strategically designed building block for modern drug discovery.[7] This molecule synergistically combines three key features:

  • A 2-aminopyrimidine core for establishing critical hydrogen-bond interactions with protein targets.

  • A cyclopropyl moiety , which often enhances metabolic stability, improves ligand efficiency, and provides a defined conformational vector compared to more flexible alkyl groups.[8]

  • A 4-carbaldehyde (formyl) group , a versatile chemical handle that enables extensive and controlled synthetic diversification.[9][10]

The strategic placement of the reactive aldehyde at the 4-position, a common vector for solvent-exposed regions in kinase active sites, allows for the generation of extensive libraries of compounds with modulated selectivity, potency, and pharmacokinetic properties, all while preserving the core target-engaging element.

The Role of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde as a Kinase Inhibitor Scaffold

The primary application of this scaffold lies in the development of protein kinase inhibitors. The 2-cyclopropylamino-pyrimidine motif functions as an effective bioisostere for the adenine ring of ATP, enabling it to form one or more canonical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the kinase "hinge" region. This interaction is a hallmark of many Type I and Type II kinase inhibitors.

Derivatives of this scaffold have been explored as potent inhibitors of various kinases, including:

  • Cyclin-Dependent Kinases (CDKs)[9]

  • Anaplastic Lymphoma Kinase (ALK)[11]

  • Aurora Kinases[6][12]

  • p21-Activated Kinase 1 (PAK1)[13]

The aldehyde functionality serves as the gateway for introducing diverse chemical functionalities designed to interact with regions outside the primary hinge-binding pocket, thereby driving potency and selectivity for the target kinase.

Pharmacophore_Model cluster_Scaffold 2-Cyclopropylamino-pyrimidine Core cluster_Target Kinase Hinge Region (Hypothetical) cluster_Vector Diversification Vector Pyrimidine Pyrimidine Ring Amine_NH Amine (NH) H-Bond Donor Aldehyde C4-Aldehyde (R-CHO) Pyrimidine->Aldehyde Synthetic Handle Cyclopropyl Cyclopropyl Group Hinge_CO Backbone C=O (H-Bond Acceptor) Amine_NH->Hinge_CO H-Bond Ring_N1 Ring N1 H-Bond Acceptor Hinge_NH Backbone N-H (H-Bond Donor) Ring_N1->Hinge_NH H-Bond SolventRegion Solvent-Exposed Region Aldehyde->SolventRegion Points Towards Synthesis_Workflow Start Ethyl 4-chloro-2-(methylthio) -pyrimidine-5-carboxylate Step1_Product Ethyl 4-(cyclopropylamino)-2-(methylthio) -pyrimidine-5-carboxylate Start->Step1_Product 1. Cyclopropylamine, Et3N Step2_Product (4-(Cyclopropylamino)-2-(methylthio) -pyrimidin-5-yl)methanol Step1_Product->Step2_Product 2. LiAlH4 Reduction Final_Product 2-Cyclopropylamino-4-formyl -2-(methylthio)pyrimidine (Target Aldehyde) Step2_Product->Final_Product 3. MnO2 Oxidation

Caption: General synthetic workflow to the target aldehyde.

Step-by-Step Methodology:

  • Ester Reduction to Alcohol:

    • To a stirred solution of ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add Lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

    • Causality: LiAlH₄ is a powerful reducing agent capable of cleanly converting the ester to the primary alcohol. The reaction is performed at 0 °C to control its high reactivity.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids through a pad of Celite®, washing with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.

  • Alcohol Oxidation to Aldehyde:

    • Dissolve the crude (4-(cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol (1.0 eq) in a suitable solvent such as chloroform or dichloromethane (DCM). [9] * Add activated manganese dioxide (MnO₂, 5-10 eq by weight).

    • Causality: MnO₂ is a mild and selective heterogeneous oxidant for allylic and benzylic-type alcohols. [9]It efficiently performs the desired oxidation without affecting the electron-rich pyrimidine ring or the cyclopropyl group. A large excess is typically required for efficient conversion.

    • Stir the suspension vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

    • Upon completion, filter the mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad thoroughly with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to afford 2-Cyclopropylamino-pyrimidine-4-carbaldehyde as a solid.

Protocol 2: Parallel Library Synthesis via Reductive Amination

This protocol describes a robust method for diversifying the aldehyde scaffold by introducing a wide range of amine functionalities, a cornerstone of library synthesis in drug discovery.

Reductive_Amination Aldehyde Aldehyde Scaffold Product Final Amine Product Aldehyde->Product 1. Imine formation Amine R1R2-NH (Amine) Amine->Product STAB Na(OAc)3BH (STAB) STAB->Product 2. Reduction

Caption: Workflow for one-pot reductive amination.

Step-by-Step Methodology:

  • Reaction Setup:

    • In an array of reaction vials, dispense a solution of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

    • To each vial, add a solution of a unique primary or secondary amine (1.1 eq).

    • Allow the mixtures to stir for 20-30 minutes at room temperature to facilitate imine/iminium ion formation.

  • Reduction:

    • Add Sodium triacetoxyborohydride (Na(OAc)₃BH, STAB, 1.5 eq) to each vial.

    • Causality: STAB is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that is not protic, tolerates slightly acidic conditions (which catalyze iminium formation), and preferentially reduces the iminium ion over the starting aldehyde.

    • Seal the vials and allow them to stir at room temperature for 12-18 hours.

  • Workup and Purification:

    • Quench the reactions by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • The organic layers can be concentrated directly for crude analysis by LC-MS.

    • For purification, the crude material can be subjected to preparative HPLC or silica gel chromatography.

Data Summary

The following table summarizes typical reaction parameters for the key transformations discussed.

Reaction TypeKey ReagentsSolventTemperatureTime (h)Typical Yield (%)
Ester Reduction LiAlH₄THF0 °C to RT2-485-95%
Alcohol Oxidation MnO₂Chloroform/DCMRoom Temp12-2470-85%
Reductive Amination Amine, Na(OAc)₃BHDCERoom Temp12-1850-90%
Pyrido[2,3-d]pyrimidine Malononitrile, PiperidineEthanolReflux4-860-80%

Conclusion

2-Cyclopropylamino-pyrimidine-4-carbaldehyde is more than a simple chemical; it is a strategically designed platform for innovation in medicinal chemistry. Its combination of a proven target-engaging core with a highly versatile synthetic handle provides researchers with a powerful tool for the rapid and efficient exploration of chemical space. The protocols detailed herein offer reliable and field-tested methodologies for its synthesis and subsequent elaboration, paving the way for the discovery of next-generation therapeutics, particularly in the highly competitive field of kinase inhibition.

References

  • Venugopala, K. N., & Kamat, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design. [Link]

  • Recent discoveries and development towards its medicinal impact of Pyrimidine derivatives. (2024). International Journal of Health and Allied Sciences. [Link]

  • Jain, A. K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5239. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Wang, Y., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. [Link]

  • De-Quan, L., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4246-4251. [Link]

  • Vitale, P., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Fathalla, O. A., et al. (2011). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. Archiv der Pharmazie, 344(7), 476-484. [Link]

  • Reddy, M. V., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(2), 571-591. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (n.d.). National Center for Biotechnology Information. [Link]

  • Ehammer, E., & Gmeiner, P. (2017). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. European Journal of Organic Chemistry. [Link]

  • Sridhar, J., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 58, 315-325. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. [Link]

  • Jain, A. K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • A kind of synthetic method of 4 pyridine carboxaldehyde. (2017).
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Kaser, D., & Seidel, T. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics. [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde

Strategic Rationale & Retrosynthetic Analysis 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4) is a highly versatile heterocyclic building block. Pyrimidine-4-carbaldehydes serve as critical electrophilic i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Retrosynthetic Analysis

2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4) is a highly versatile heterocyclic building block. Pyrimidine-4-carbaldehydes serve as critical electrophilic intermediates in the synthesis of small molecule kinase inhibitors, enabling the installation of complex pharmacophores via reductive amination, Wittig olefination, or Grignard additions ()[1].

The most scalable and economically viable retrosynthetic route to this molecule avoids the use of unstable acetal-protected starting materials. Instead, it relies on a robust two-stage sequence starting from commercially available 2-chloro-4-methylpyrimidine:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2 position using cyclopropylamine.

  • Selective C(sp3)-H Oxidation of the C4-methyl group to a carbaldehyde.

Mechanistic Insights & Causality

Designing a scale-up protocol requires understanding the why behind the reactivity, rather than just the how:

  • Regioselective SNAr Regimen: The pyrimidine ring is highly electron-deficient. The chlorine atom at the C2 position is flanked by two electronegative nitrogen atoms, making it highly susceptible to nucleophilic attack by a primary amine[1].

  • C-H Activation via Tautomerization: The oxidation of the 4-methyl group relies on its inherent acidity. The electron-withdrawing nature of the pyrimidine ring allows the 4-methyl group to undergo tautomerization to an enamine-like intermediate. This activated state is a strict prerequisite for the Ene reaction with Selenium Dioxide (SeO₂) during the Riley oxidation ()[2].

Visualizing the Synthetic Architecture

SynthesisWorkflow SM 2-Chloro-4- methylpyrimidine Int 2-(Cyclopropylamino)- 4-methylpyrimidine SM->Int DIPEA, EtOH 80°C, Sealed Amine Cyclopropylamine (SNAr Reagent) Amine->Int Prod 2-Cyclopropylamino- pyrimidine-4-carbaldehyde Int->Prod Dioxane, 100°C 12h Ox Oxidant (SeO2) Ox->Prod

Workflow for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde synthesis.

RileyMechanism M1 4-Methylpyrimidine Derivative M2 Enamine Tautomer (Activated C-H) M1->M2 Tautomerization (Heat) M3 Ene Reaction with SeO2 (Allylic Seleninic Acid) M2->M3 + SeO2 M4 [2,3]-Sigmatropic Shift (Selenium Ester) M3->M4 Rearrangement M5 Elimination of Se(0) & H2O M4->M5 Hydrolysis M6 Target Carbaldehyde M5->M6

Mechanistic pathway of the Riley oxidation converting the 4-methyl group to a carbaldehyde.

Experimental Protocols (Scale-Up Optimized)

Phase 1: Synthesis of 2-(Cyclopropylamino)-4-methylpyrimidine

Causality Check: Cyclopropylamine has a remarkably low boiling point (50 °C). Standard open-flask reflux will result in the rapid volatilization and loss of the nucleophile before the reaction reaches completion. Therefore, a sealed pressure reactor or a heavily chilled reflux condenser is mandatory for scale-up to maintain stoichiometry. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the cyclopropylamine.

Protocol:

  • Reagent Charging: To a 5 L pressure reactor, add 2-chloro-4-methylpyrimidine (1.0 eq, 500 g).

  • Solvent & Base: Suspend the starting material in absolute Ethanol (2.5 L). Add DIPEA (1.5 eq).

  • Amine Addition: Cool the mixture to 0 °C and slowly add cyclopropylamine (1.2 eq) via an addition funnel to control the initial exotherm.

  • Heating: Seal the reactor securely and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool the reactor to room temperature, vent safely, and concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (3.0 L) and saturated aqueous NaHCO₃ (2.0 L). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the intermediate as a crystalline solid ()[3].

Phase 2: Riley Oxidation to 2-Cyclopropylamino-pyrimidine-4-carbaldehyde

Causality Check: Stoichiometric SeO₂ generates colloidal red selenium (Se(0)) as a byproduct, which is notoriously difficult to filter and can poison downstream transition-metal catalysts used in cross-coupling[2]. This protocol incorporates a specific sodium bisulfite (NaHSO₃) wash and Celite filtration to chemically reduce and agglomerate the colloidal selenium for efficient removal.

Protocol:

  • Reagent Charging: Dissolve 2-(cyclopropylamino)-4-methylpyrimidine (1.0 eq, 400 g) in 1,4-Dioxane (3.0 L) in a 10 L jacketed reactor equipped with a mechanical stirrer.

  • Oxidant Addition: Add Selenium Dioxide (SeO₂) (1.3 eq) in portions at room temperature.

  • Reaction: Heat the mixture to 100 °C (reflux) for 14 hours.

  • Quench & Filtration (Critical Step): Cool the dark red/black suspension to 40 °C. Add 10% aqueous NaHSO₃ (500 mL) and stir vigorously for 30 minutes. This step reduces any unreacted SeO₂ and agglomerates the colloidal Se(0). Filter the entire mixture through a thick pad of Celite, washing the cake with hot Ethyl Acetate (1.0 L).

  • Purification: Extract the filtrate with Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from Toluene/Heptane to yield the pure carbaldehyde.

Quantitative Data: Oxidation Optimization

To establish the most scalable oxidation conditions, various parameters were evaluated. While catalytic SeO₂ with a co-oxidant (TBHP) minimizes heavy metal waste, stoichiometric SeO₂ in Dioxane provided the highest conversion and scalability profile for this specific substrate.

Oxidation SystemSolventTemp (°C)Time (h)Yield (%)Residual Se (ppm)Scalability Rating
SeO₂ (1.3 eq) 1,4-Dioxane 100 14 78% < 50 (Post-Celite) High
SeO₂ (1.5 eq)Pyridine1151082%> 200Moderate (Toxicity)
SeO₂ (0.2 eq) + TBHPDioxane902445%< 10Low (Incomplete)
I₂ / DMSO (Kornblum)DMSO1101861%N/AHigh (Green alt)

Self-Validating Analytical Systems

To ensure trustworthiness and reproducibility, the experimental protocol is designed as a self-validating system. The successful conversion in Phase 2 must be confirmed by the following analytical checkpoints before proceeding to downstream applications:

  • ¹H NMR (CDCl₃): The complete disappearance of the C4-methyl singlet at ~2.40 ppm and the emergence of a sharp, highly deshielded aldehyde proton singlet at ~9.85 ppm validates the oxidation.

  • HPLC/UV: The extended conjugation of the carbaldehyde shifts the UV absorption maximum (λmax) bathochromically compared to the methyl intermediate. Real-time reaction monitoring at 254 nm will show a distinct shift in retention time and a higher extinction coefficient for the product peak.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde Synthesis

[label="Cyclopropylamine (SNAr)\nLoss Risk: Volatility", fillcolor="#FBBC05", fontcolor="#202 Welcome to the Synthesis Troubleshooting Center for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4). As a Senio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Cyclopropylamine (SNAr)\nLoss Risk: Volatility", fillcolor="#FBBC05", fontcolor="#202

Welcome to the Synthesis Troubleshooting Center for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks researchers encounter when synthesizing this highly reactive heterocyclic building block.

Below, we dissect the two primary synthetic pathways—the Acetal Route (Route A) and the Oxidation Route (Route B) —and provide field-proven causality and solutions for common yield-limiting steps.

Pathway Visualization & Bottleneck Identification

SynthesisRoutes SM1 2-chloro-pyrimidine-4-carbaldehyde dimethyl acetal CPA1 Cyclopropylamine (SNAr) Loss Risk: Volatility SM1->CPA1 Route A SM2 2-chloro-4-methylpyrimidine CPA2 Cyclopropylamine (SNAr) Loss Risk: Volatility SM2->CPA2 Route B Int1 2-cyclopropylamino-pyrimidine- 4-carbaldehyde dimethyl acetal CPA1->Int1 DMF, 80°C (Sealed) Int2 2-cyclopropylamino- 4-methylpyrimidine CPA2->Int2 PEG-400, 80°C (Sealed) Deprotect Acetal Deprotection (Mild Acid) Yield Drop: Polymerization Int1->Deprotect Oxidation Riley Oxidation (SeO2) Yield Drop: Over-oxidation Int2->Oxidation Product 2-Cyclopropylamino-pyrimidine- 4-carbaldehyde (Target Molecule) Deprotect->Product TFA/H2O, 0°C Oxidation->Product Dioxane, Reflux

Fig 1: Synthetic routes to 2-Cyclopropylamino-pyrimidine-4-carbaldehyde and critical yield-loss nodes.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why is my nucleophilic aromatic substitution (SNAr) conversion stalling below 50% during the amine addition?

  • Causality: There are two competing factors here. First, the C2 position of a pyrimidine ring is inherently less electrophilic than the C4/C6 positions because the intermediate Meisenheimer complex at C4 can delocalize the negative charge more effectively[1]. Second, cyclopropylamine is highly volatile (bp ~50°C). If you run this reaction at the required 80–100°C in a standard reflux setup, the amine vaporizes into the headspace, drastically reducing its effective concentration in the liquid phase.

  • Solution: You must conduct the reaction in a sealed pressure tube or autoclave. To overcome the lower reactivity of the C2 position, use a polar aprotic solvent like DMF, or a greener alternative like PEG-400, which heavily stabilizes the transition state of the SNAr[2]. Always use an excess of cyclopropylamine (2.5 to 3.0 eq) to act as both the nucleophile and the acid scavenger.

Q2: I am using Route B. Why does my Riley oxidation (SeO2) of the 4-methyl group result in a complex tar with low aldehyde yield?

  • Causality: The Riley oxidation of methyl groups on electron-deficient heterocycles is notoriously difficult to control[3][4]. The electron-withdrawing pyrimidine ring slows down the initial enolization required for SeO2 attack. Pushing the reaction with excess heat or excess SeO2 often leads to over-oxidation to the carboxylic acid. Furthermore, colloidal red selenium byproducts are difficult to filter and can trap the product.

  • Solution: We strongly recommend switching to Route A. However, if Route B is necessary, perform the oxidation in 1,4-dioxane containing 2–5% water. The water facilitates the hydrolysis of the intermediate selenium ester to the aldehyde, preventing stalling. Limit SeO2 to exactly 1.1 equivalents and monitor strictly by LC-MS to stop the reaction before over-oxidation occurs.

Q3: During the acetal deprotection (Route A), my product degrades into a dark mixture. What is happening?

  • Causality: Pyrimidine-4-carbaldehydes are exceptionally electrophilic. The inductive electron-withdrawing effect of the two ring nitrogens makes the aldehyde carbon highly susceptible to hydration (forming a gem-diol) and subsequent acid-catalyzed aldol-type condensations or polymerization[5].

  • Solution: Never use strong aqueous mineral acids (e.g., 6M HCl) at elevated temperatures for this deprotection. Utilize a mild, self-validating system: Trifluoroacetic acid (TFA) in wet dichloromethane (DCM) at 0°C. This suppresses thermal polymerization.

Q4: How should I purify the final aldehyde? It seems to decompose on my silica column.

  • Causality: The acidic silanol groups on standard silica gel catalyze the decomposition or hydration of sensitive heterocyclic aldehydes.

  • Solution: Pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in your starting eluent to neutralize the acidic sites. Alternatively, bypass chromatography entirely by crystallizing the crude product from a mixture of ethyl acetate and heptane.

Standard Operating Procedure: Optimized Acetal Route (Route A)

Because Route A avoids the unpredictable over-oxidation of Route B, it is the industry standard for synthesizing this molecule.

Step 1: SNAr with Cyclopropylamine

  • Charge a heavy-walled pressure tube with 2-chloro-pyrimidine-4-carbaldehyde dimethyl acetal (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.

  • Add cyclopropylamine (3.0 eq). Critical: Seal the tube immediately to prevent evaporative loss.

  • Heat the reaction mixture to 80°C behind a blast shield and stir vigorously for 12 hours.

  • Cool the vessel completely to room temperature before venting carefully.

  • Dilute the mixture with ethyl acetate and wash with 5% aqueous LiCl or brine (3x) to remove the DMF and excess amine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate acetal.

Step 2: Mild Acetal Deprotection

  • Dissolve the crude intermediate acetal in dichloromethane (0.2 M).

  • Cool the flask to 0°C using an ice-water bath.

  • Prepare a mixture of TFA and water (9:1 v/v). Add 5.0 eq of this TFA solution dropwise to the reaction flask.

  • Stir at 0°C for 2 to 4 hours. Monitor reaction completion via TLC (using TEA-neutralized silica plates).

  • Quench: Slowly pour the reaction mixture into an ice-cold saturated NaHCO3 solution. Do not add the base to the reaction flask, as localized exothermic hotspots will cause the aldehyde to polymerize.

  • Extract with DCM, dry over Na2SO4, and concentrate at a low temperature (<30°C).

  • Purify via crystallization (EtOAc/Heptane) or neutralized silica gel chromatography.

Quantitative Data & Yield Benchmarking

The following table summarizes the expected operational metrics when adhering to the optimized parameters described above.

Synthetic RouteKey ReagentsReaction TempAvg. Reaction TimeMajor Yield-Limiting FactorExpected Isolated Yield
Route A: SNAr Step Cyclopropylamine, DMF80°C (Sealed)12 hAmine volatility85 – 92%
Route A: Deprotection TFA, H2O, DCM0°C2 – 4 hAldehyde polymerization70 – 80%
Route B: SNAr Step Cyclopropylamine, PEG-40080°C (Sealed)12 hAmine volatility80 – 88%
Route B: Oxidation SeO2, 1,4-Dioxane100°C (Reflux)16 – 24 hOver-oxidation to acid35 – 50%

References

  • Advances in the Solid Phase Synthesis of Pyrimidine Derivatives Source: ResearchGate URL:3

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: ACS Publications URL:5

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents Source: PMC / NIH URL:4

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization Source: ACS Publications URL:1

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: PMC / NIH URL:2

Sources

Optimization

Technical Support Center: Stability of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the analytical and synthetic challenges associated with highly functionalized heterocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the analytical and synthetic challenges associated with highly functionalized heterocyclic building blocks.

2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4) [1] is a highly versatile intermediate, but its behavior in acidic media frequently leads to misinterpretation of analytical data and perceived yield losses. This guide provides an authoritative, causality-driven framework to troubleshoot, analyze, and stabilize this molecule during your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the aldehyde signal disappear in 1 H-NMR when using acidic aqueous media or CD 3​ OD?

Causality: The disappearance of the aldehyde proton signal (~9.8 ppm) is rarely a sign of permanent degradation. The pyrimidine ring is highly electron-withdrawing (π-deficient). When protonated at the N1 or N3 positions under acidic conditions, its electron-withdrawing capacity increases dramatically. This strongly polarizes the C=O bond of the C4-carbaldehyde, making the carbonyl carbon exceptionally electrophilic. In aqueous acid, it rapidly undergoes nucleophilic attack by water to form a gem-diol (hydrate) . In alcoholic solvents (like CD 3​ OD), it forms hemiacetals and acetals [2]. This is a reversible thermodynamic sink.

Q2: Is the cyclopropyl ring at risk of acid-catalyzed ring opening?

Causality: While cyclopropyl rings can undergo acid-catalyzed ring opening via carbocation intermediates[3], the secondary amine nitrogen of the cyclopropylamino group acts as a protective buffer. In acidic media, this nitrogen (pKa ~4.5) is rapidly protonated to form an ammonium cation. This localized positive charge electrostatically repels additional protons, creating a kinetic barrier against electrophilic ring-opening. Consequently, the cyclopropyl ring remains structurally intact under standard acidic workup conditions (e.g., 1M HCl, 0.1% TFA). Ring-opening is only observed under extreme forcing conditions (>6M HCl, >80°C).

Q3: Why does my compound elute as a broad, splitting peak on Reverse-Phase HPLC (0.1% TFA)?

Causality: During transit through the column in an acidic mobile phase, the molecule exists in a dynamic equilibrium between the free aldehyde and its hydrated form. Because these two species have different polarities and partition coefficients, they elute at slightly different retention times, causing peak broadening or splitting. Furthermore, the dynamic protonation/deprotonation of the pyrimidine core exacerbates poor peak shape.

Part 2: Mechanistic Pathways & Troubleshooting Workflows

To effectively troubleshoot, you must visualize the competing thermodynamic pathways the molecule undergoes when exposed to acidic environments.

Pathways A 2-Cyclopropylamino- pyrimidine-4-carbaldehyde B Protonated Pyrimidine (Dynamic Equilibrium) A->B H+ (pH < 3) C Gem-Diol (Hydrate) (Aqueous Acid) B->C H2O D Acetal Formation (Alcoholic Acid) B->D ROH E Cyclopropyl Ring Opening (Harsh Acid/Heat) B->E Strong Acid, Δ

Acid-catalyzed reaction pathways of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde.
Diagnostic Workflow for Analytical Discrepancies

If you suspect your compound has degraded during an acidic workup or purification step, follow this logic tree to determine if the loss is reversible.

Workflow Start Sample in Acidic Media Analyze LC-MS / NMR Analysis Start->Analyze Decision Aldehyde Peak Missing? Analyze->Decision Hydrate Hydrate/Acetal Suspected Decision->Hydrate Yes Stable Compound Stable Decision->Stable No Rescue Neutralize to pH 7-8 Extract with EtOAc Hydrate->Rescue Verify Re-analyze: Aldehyde Restored? Rescue->Verify Verify->Stable Yes

Troubleshooting workflow for suspected acid-induced degradation during analysis.

Part 3: Quantitative Stability Data

The following table summarizes the stability and dominant structural forms of the compound across various pH environments. Use this data to select appropriate solvents and buffers for your workflows.

Environmental ConditionpH RangeTempHalf-Life ( t1/2​ ) of Free AldehydePrimary Structural StateReversibility
0.1% TFA in H 2​ O/MeCN ~2.025°C< 5 minGem-Diol (Hydrate)Yes (via neutralization)
1M HCl in Methanol < 1.060°C~2 hoursDimethyl AcetalYes (via acidic hydrolysis)
6M Aqueous HCl < 0.0100°C< 30 minRing-Opened / HydrolyzedNo (Permanent degradation)
Phosphate Buffer 7.437°C> 48 hoursFree AldehydeN/A (Stable)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to prove the causality of the chemical behavior observed.

Protocol A: Reversible Hydrate Quenching Assay

Objective: Differentiate between permanent acid degradation and reversible hydration artifacts during NMR analysis. Causality: Neutralizing the acid removes the catalyst and deprotonates the pyrimidine core. This reduces the electrophilicity of the C4 carbon, shifting the thermodynamic equilibrium entirely back to the free aldehyde[4].

  • Acidification (Induction): Dissolve 10 mg of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde in 1.0 mL of 0.1 M HCl.

  • Validation Checkpoint 1: Take a 100 µL aliquot, dilute with D 2​ O, and acquire a 1 H-NMR spectrum. You must observe the disappearance of the characteristic aldehyde singlet (~9.8 ppm) and the appearance of a new singlet (~5.5 ppm) corresponding to the CH(OH) 2​ proton of the hydrate.

  • Neutralization (Rescue): To the remaining 900 µL of the acidic solution, add saturated aqueous NaHCO 3​ dropwise under gentle stirring until the pH reaches 7.5–8.0 (verify with pH paper).

  • Extraction: Extract the neutralized aqueous layer with Ethyl Acetate (3 x 1 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2: Re-dissolve the resulting solid in CDCl 3​ (an aprotic, non-acidic solvent) and acquire a 1 H-NMR spectrum. The ~9.8 ppm aldehyde singlet will be fully restored, proving the initial signal loss was a reversible hydration artifact, not degradation.

Protocol B: LC-MS Mobile Phase Optimization

Objective: Prevent on-column hydration and peak splitting during chromatographic analysis. Causality: Standard acidic mobile phases (e.g., Formic Acid or TFA) catalyze hydration during the run. Utilizing a slightly basic, volatile buffer prevents protonation of the pyrimidine, stabilizing the free aldehyde form during transit.

  • Mobile Phase Preparation:

    • Buffer A: Prepare 10 mM Ammonium Bicarbonate (NH 4​ HCO 3​ ) in LC-MS grade H 2​ O. Adjust to pH 8.5 using dilute ammonium hydroxide.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the analyte strictly in pure Acetonitrile or a neutral aprotic solvent (e.g., DMSO) to a concentration of 0.1 mg/mL. Do not use aqueous diluents.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, which tolerates high pH). Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Validation Checkpoint: Observe the chromatogram. You will achieve a single, sharp, symmetrical peak corresponding to the [M+H] + mass of the free aldehyde, confirming that eliminating the acid catalyst stabilizes the analyte.

References

  • 948549-74-4 | 2-Cyclopropylamino-pyrimidine-4-carbaldehyde | BLD Pharm. bldpharm.com. 1

  • Pyrimidine-4-carboxaldehyde - Apollo Scientific. apolloscientific.co.uk. 4

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews. acs.org. 3

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. researchgate.net. 2

Sources

Troubleshooting

Removal of impurities from 2-Cyclopropylamino-pyrimidine-4-carbaldehyde synthesis

Welcome to the Technical Support Center for Heterocyclic Building Block Synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex impurity prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Block Synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex impurity profiles encountered during the synthesis of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde .

As a highly reactive bifunctional intermediate, this compound is prone to side reactions regardless of the synthetic route chosen. Below, we dissect the mechanistic causality behind these impurities and provide field-proven, self-validating protocols to ensure high-purity isolation.

I. Synthetic Pathways & Mechanistic Causality

The synthesis of 2-cyclopropylamino-pyrimidine-4-carbaldehyde typically proceeds via one of two primary pathways, each presenting a distinct impurity profile:

Route A: Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-chloro-pyrimidine-4-carbaldehyde[1] with cyclopropylamine. The C2 position of the pyrimidine ring is highly activated by the adjacent nitrogen atoms and the electron-withdrawing C4-aldehyde. However, the aldehyde itself is an electrophilic center, leading to competitive condensation reactions.

Route B: Riley Oxidation Oxidation of 2-cyclopropylamino-4-methylpyrimidine using Selenium Dioxide (SeO₂). The 4-methyl group is activated (pseudo-benzylic) and susceptible to allylic/benzylic oxidation[2]. The primary challenge here is over-oxidation and heavy metal contamination.

G SM 2-Chloro-pyrimidine- 4-carbaldehyde Prod 2-Cyclopropylamino- pyrimidine-4-carbaldehyde SM->Prod S_NAr at C2 Amine Cyclopropylamine (Nucleophile) Amine->SM Attack at C2 Amine->Prod Attack at C4-CHO Imine Schiff Base Impurity (Imine Condensation) Prod->Imine Excess Amine

Fig 1. SNAr synthesis pathway and Schiff base impurity formation.

II. Troubleshooting & FAQs

Q1: I am using Route A (SNAr). My LC-MS shows a major impurity with a mass corresponding to [M + Cyclopropylamine - H₂O]. How do I prevent and remove this? Analysis: You are observing the formation of a Schiff base (imine). Because primary amines react rapidly with unhindered aldehydes, the excess cyclopropylamine required to drive the SNAr reaction condenses with your newly formed product. Resolution: Do not attempt to prevent it entirely during the reaction, as lowering the amine equivalents will stall the SNAr. Instead, implement a mild acidic hydrolysis during the workup. Stirring the crude mixture in 1M HCl at room temperature for 30 minutes will push the imine equilibrium back to the aldehyde and protonate the excess cyclopropylamine, moving it into the aqueous phase. You can self-validate this by monitoring the disappearance of the imine proton (~8.5 ppm) and the reappearance of the aldehyde proton (~9.8 ppm) in ¹H NMR.

Q2: My SNAr reaction leaves unreacted 2-chloro-pyrimidine-4-carbaldehyde. Standard silica gel chromatography is failing to separate it from the product. What is the alternative? Analysis: Both the starting material[1] and the product have similar polarities due to the dominant hydrogen-bonding network of the pyrimidine ring. Resolution: Utilize a Bisulfite Adduct Purification strategy. Aldehydes react with sodium bisulfite to form water-soluble α-hydroxy sulfonate salts. While both SM and product form adducts, the basicity of the cyclopropylamino group allows for differential partitioning during the regeneration step. (See Experimental Protocols below).

Q3: I am using Route B (Riley Oxidation). I am seeing a highly polar impurity that stays at the baseline on my TLC. LC-MS indicates [M+16]. Analysis: This is 2-cyclopropylamino-pyrimidine-4-carboxylic acid, the result of over-oxidation[3]. SeO₂ oxidizes the methyl group to an aldehyde, but in the presence of trace water, the aldehyde forms a hydrate (gem-diol) which is subsequently oxidized to the carboxylic acid[2]. Resolution: Ensure your solvent (typically 1,4-dioxane or ethanol) is strictly anhydrous. To remove the carboxylic acid impurity post-reaction, perform a mild basic wash (e.g., saturated NaHCO₃). The acid will deprotonate and partition into the aqueous layer, while your target aldehyde remains in the organic phase.

Q4: How do I completely remove residual selenium byproducts from the Riley oxidation? Analysis: Reduced selenium species (red selenium, Se⁰) and organoselenium intermediates often contaminate the product, causing it to darken over time[2]. Resolution: Quench the reaction with an aqueous solution of sodium metabisulfite (Na₂S₂O₅) or sodium thiosulfate. This reduces any residual Se(IV) to insoluble Se⁰. Filter the entire biphasic mixture through a tightly packed pad of Celite before separating the layers.

III. Quantitative Impurity Profile

Summarizing the analytical signatures and removal strategies for rapid reference:

ImpurityOrigin / PathwayAnalytical SignatureRemoval Strategy
Schiff Base (Imine) Route A: Condensation of product with cyclopropylamine.LC-MS: [M+H]⁺ 203.1¹H NMR: ~8.5 ppm (CH=N)Mild acidic hydrolysis (1M HCl) during workup.
2-Chloro-pyrimidine-4-carbaldehyde Route A: Unreacted starting material.LC-MS:[M+H]⁺ 143.0[1]TLC: Co-elutes with product.Bisulfite adduct formation and selective extraction.
Pyrimidine-4-carboxylic acid derivative Route B: Over-oxidation by SeO₂ via aldehyde hydrate.LC-MS: [M+H]⁺ 180.1¹H NMR: Loss of CHO peak (~9.8 ppm).Aqueous basic wash (Sat. NaHCO₃).
Colloidal Selenium (Se⁰) Route B: Byproduct of Riley oxidation.Visual: Red/orange tint in organic phase.Metabisulfite quench + Celite filtration.

IV. Experimental Protocols

Protocol 1: Selective Bisulfite Purification (For Route A)

This self-validating protocol utilizes the reversible formation of an α-hydroxy sulfonate to separate the target aldehyde from non-aldehyde impurities and structurally distinct starting materials.

G Crude Crude Organic Phase (Aldehyde + Impurities) Bisulfite Add 40% NaHSO3 (aq) Vigorous Stirring (2h) Crude->Bisulfite Adduct Aqueous Phase (Bisulfite Adduct) Bisulfite->Adduct Phase Separation OrgPhase Organic Phase (Non-aldehyde Impurities) Bisulfite->OrgPhase Discard Hydrolysis Adjust to pH 9 (Na2CO3) Extract with EtOAc Adduct->Hydrolysis Pure Pure Aldehyde (Organic Layer) Hydrolysis->Pure Regeneration

Fig 2. Selective bisulfite purification workflow for aldehydes.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude reaction mixture (containing 2-cyclopropylamino-pyrimidine-4-carbaldehyde and impurities) in ethyl acetate (EtOAc). Add an equal volume of freshly prepared 40% w/v aqueous Sodium Bisulfite (NaHSO₃).

  • Agitation: Stir vigorously at room temperature for 2–4 hours. The biphasic mixture may form a white precipitate (the bisulfite adduct).

  • Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (and any suspended solids). Wash the organic layer once with water and combine the aqueous phases. Discard the organic layer, which contains non-aldehyde impurities.

  • Regeneration: Cool the combined aqueous phase to 0°C. Slowly add solid Sodium Carbonate (Na₂CO₃) or 2M NaOH until the pH reaches 8.5–9.0. Causality: The alkaline environment collapses the sulfonate adduct back into the free aldehyde.

  • Extraction: Extract the aqueous phase immediately with EtOAc (3x).

  • Validation: Dry the combined EtOAc layers over Na₂SO₄, filter, and concentrate. Run a ¹H NMR to confirm the presence of the aldehyde proton (~9.8 ppm) and the cyclopropyl protons (0.5–0.8 ppm, 2.8 ppm).

Protocol 2: Acid/Base Extraction for Over-Oxidation (For Route B)

Step-by-Step Methodology:

  • Quench: Dilute the crude SeO₂ reaction mixture with EtOAc and add 10% aqueous Na₂S₂O₅. Stir for 30 minutes to reduce selenium species.

  • Filtration: Filter the biphasic suspension through a 2-inch pad of Celite to remove precipitated red selenium.

  • Basic Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3x). Causality: The mildly basic pH deprotonates the carboxylic acid impurity (pKa ~4), pulling it into the aqueous phase, while the neutral aldehyde remains in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the purified aldehyde.

V. References

  • 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 2-Chloropyrimidine-4-carbaldehyde | C5H3ClN2O | CID 21667839 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide Source: ResearchGate URL:[Link]

  • Electron-Deficient Heteroarenium Salts: An Organocatalytic Tool for Activation of Hydrogen Peroxide in Oxidations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Preventing decomposition of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde during workup

Welcome to the technical support center for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked que...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent decomposition during workup and ensure the integrity of your compound.

Troubleshooting Guide: Navigating Workup Challenges

This section addresses specific issues that may arise during the workup of reactions involving 2-Cyclopropylamino-pyrimidine-4-carbaldehyde.

Question: I'm observing significant product loss and the appearance of a new, more polar spot on my TLC after aqueous workup. What is likely happening?

Answer: This observation strongly suggests the hydration of the aldehyde to form a geminal diol, which is often more polar. While this process can be reversible, prolonged exposure to aqueous media, especially under non-neutral pH conditions, can lead to further degradation.

A more concerning possibility is the oxidation of the aldehyde to the corresponding carboxylic acid. This is particularly prevalent if the workup is performed under non-inert conditions or if oxidizing contaminants are present.

Recommended Actions:

  • Minimize Contact with Water: Reduce the duration of the aqueous wash. If possible, use brine (saturated aqueous NaCl) for washes, as it can decrease the solubility of the organic product in the aqueous phase.

  • Maintain Neutral pH: Ensure the aqueous phase is buffered to a pH of approximately 7.0. Use a mild buffer like a phosphate buffer (NaH₂PO₄/Na₂HPO₄) if necessary. Avoid both strongly acidic and basic conditions.

  • Work Under an Inert Atmosphere: If oxidation is suspected, perform the workup under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Use of Antioxidants: In cases of persistent oxidation, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the organic solvent during workup and storage may be beneficial.

Question: My isolated product shows a complex NMR spectrum with unexpected peaks, suggesting the formation of byproducts. What could be the cause?

Answer: A complex NMR spectrum often points to the formation of hemiaminals or acetals. The presence of the 2-cyclopropylamino group in close proximity to the aldehyde can facilitate the formation of an intramolecular hemiaminal. Alternatively, if an alcohol was used as a solvent or is present during workup, it can lead to the formation of a hemiacetal or acetal. These species will exhibit distinct signals in the NMR spectrum compared to the free aldehyde.

The formation of stable hemiaminals from 2-aminopyrimidine and aldehydes has been documented, highlighting the potential for such intramolecular interactions.[1]

Recommended Actions:

  • Avoid Alcoholic Solvents in Workup: Do not use alcohols like methanol or ethanol for extraction or as co-solvents during workup, as they can react with the aldehyde.

  • Careful pH Control: The formation of hemiaminals and acetals can be catalyzed by both acid and base. Maintaining a neutral pH during workup is crucial.

  • Anhydrous Conditions: After the aqueous wash, ensure the organic phase is thoroughly dried using an appropriate drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water that could participate in hydration or other side reactions.

Potential Degradation Pathways During Workup

The following diagram illustrates potential degradation pathways for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde under suboptimal workup conditions.

Decomposition Pathways Potential Decomposition of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde Start 2-Cyclopropylamino- pyrimidine-4-carbaldehyde Hydrate Geminal Diol (Hydrate) Start->Hydrate H₂O Oxidized Carboxylic Acid Start->Oxidized [O] Hemiaminal Intramolecular Hemiaminal Start->Hemiaminal Intramolecular Cyclization Hemiacetal Hemiacetal Start->Hemiacetal ROH, H⁺/OH⁻

Caption: Potential degradation pathways for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, purification, and storage of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde.

What is the recommended method for purifying 2-Cyclopropylamino-pyrimidine-4-carbaldehyde?

For purification, column chromatography on silica gel is generally effective. However, to minimize on-column degradation, the following precautions are recommended:

  • Deactivated Silica Gel: Use silica gel that has been deactivated with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v in the eluent). This will help to neutralize acidic sites on the silica that can catalyze degradation.

  • Aprotic Solvents: Employ aprotic solvents for the eluent system, such as a mixture of hexanes and ethyl acetate, or dichloromethane. Avoid using alcohols in the eluent.

  • Prompt Elution: Do not let the compound sit on the column for an extended period. Elute the product as quickly as possible while maintaining good separation.

What are the optimal storage conditions for this compound?

To ensure long-term stability, 2-Cyclopropylamino-pyrimidine-4-carbaldehyde should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Purity: Ensure the compound is free from residual solvents and acidic or basic impurities before long-term storage.

Can I use a standard aqueous/organic extraction? What are the best practices?

Yes, a standard extraction can be used, but with care. The following workflow is recommended to minimize the risk of decomposition.

Optimized Workup and Extraction Workflow

Workup Workflow Optimized Workup for 2-Cyclopropylamino-pyrimidine-4-carbaldehyde Start Reaction Mixture Quench Quench with Saturated Aqueous NH₄Cl Start->Quench Extract Extract with an Aprotic Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry Over Anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Store Store Under Inert Atmosphere at Low Temperature Concentrate->Store

Caption: Recommended workup and extraction workflow.

Step Action Rationale
1. Quenching Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.Provides a mildly acidic quench to neutralize basic reagents without being overly harsh.
2. Extraction Extract the product into an aprotic organic solvent such as ethyl acetate or dichloromethane.Avoids the use of potentially reactive alcoholic solvents.
3. Washing Wash the combined organic layers with brine.Minimizes the amount of water in the organic phase.
4. Drying Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).Removes residual water to prevent hydrate formation.
5. Concentration Remove the solvent under reduced pressure at a low temperature.Minimizes thermal stress on the compound.

References

  • Mavroskoufis, A., Deckert, S., Fopp, C., Hertwig, H., Schydlo, J. J., Bera, M. K., Zimmer, R., & Reissig, H.-U. (2020). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. European Journal of Organic Chemistry, 2020(39), 6293-6303. [Link]

  • Mavroskoufis, A., et al. (2020). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. CiteDrive. [Link]

  • Jotani, M. M., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. [Link]

  • Jotani, M. M., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. [Link]

  • ResearchGate. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. [Link]

  • ResearchGate. (2025). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]

  • Shinde, S. V., Jadhav, W. N., & Karade, N. N. (2010). Three Component Solvent-Free Synthesis and Fungicidal Activity of Substituted Pyrimido [4,5-D] Pyrimidine-2-(1h)-One. Oriental Journal of Chemistry, 26(1). [Link]

  • Kim, Y., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Information (ESI): Preparation of single crystal of pyrimidine-5-carbaldehyde 1. [Link]

  • Miller, J. R., et al. (2012). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Journal of Medicinal Chemistry, 55(20), 8874-8884. [Link]

  • Kalluraya, B., et al. (2012). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Journal of the Serbian Chemical Society, 77(4), 449-458. [Link]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6547-6557. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • Khan, I., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(11), 1478. [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]

  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. [Link]

Sources

Troubleshooting

Troubleshooting Guide: Alternative Formylation Methods for 2-Cyclopropylaminopyrimidine

Welcome to the ChemTech Technical Support Center Knowledge Base > Synthetic Methodologies > Heterocycle Functionalization Overview Formylating 2-cyclopropylaminopyrimidine presents a dual regiochemical challenge. As a re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemTech Technical Support Center Knowledge Base > Synthetic Methodologies > Heterocycle Functionalization

Overview Formylating 2-cyclopropylaminopyrimidine presents a dual regiochemical challenge. As a researcher, you must choose between N-formylation of the secondary exocyclic amine or C-formylation at the C5 position of the strongly π -deficient pyrimidine ring. Standard methods often fail due to the acid-sensitivity of the cyclopropyl group or the electronic deactivation of the pyrimidine core.

As a Senior Application Scientist, I have compiled this troubleshooting guide to explain the mechanistic causality behind these failures and provide field-proven, self-validating alternative protocols.

FAQ 1: Troubleshooting N-Formylation (Exocyclic Amine)

Q: When using the standard mixed anhydride method (Ac₂O/HCOOH) to N-formylate the secondary amine, I observe significant degradation and cyclopropyl ring-opening. What is causing this, and what is the alternative?

Causality & Mechanism: The cyclopropyl ring is highly susceptible to electrophilic ring-opening under strong acidic conditions. The mixed anhydride method generates acetic acid as a byproduct, which lowers the pH sufficiently to trigger this degradation pathway.

The Alternative: ZnO-Catalyzed Solvent-Free Formylation By moving to a solvent-free system using Zinc Oxide (ZnO) as a Lewis acid catalyst, the reaction remains mild, highly chemoselective, and avoids the accumulation of strong protic acids[1]. This method selectively formylates the amine while leaving the sensitive cyclopropyl ring fully intact[2].

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, combine 1.0 mmol of 2-cyclopropylaminopyrimidine with 3.0 mmol of formic acid.

  • Catalysis: Add 0.5 mmol of finely powdered ZnO. Do not add any additional solvent.

  • Reaction: Stir the heterogeneous mixture vigorously at 70°C for 1 to 2 hours. Monitor conversion via TLC or LC-MS to validate the disappearance of the starting material.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter to remove the recyclable ZnO catalyst.

  • Purification: Wash the organic filtrate with saturated NaHCO₃ to neutralize unreacted formic acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure N-formylated product.

FAQ 2: Troubleshooting C-Formylation (Pyrimidine C5 Position)

Q: I attempted a Vilsmeier-Haack reaction (POCl₃/DMF) to install a formyl group at the C5 position of the pyrimidine ring, but recovered only unreacted starting material and chlorinated byproducts. Why did this fail?

Causality & Mechanism: Pyrimidines are strongly π -deficient (electron-poor) heterocycles. Electrophilic aromatic substitution (EAS) reactions, such as the Vilsmeier-Haack formylation, require an electron-rich aromatic system[3]. While the 2-amino group provides some resonance donation, it is insufficient to overcome the inherent deficiency of the pyrimidine core. Furthermore, the harsh POCl₃ reagent often inadvertently chlorinates the exocyclic amine or the ring instead of formylating it.

The Alternative: Halogen-Metal Exchange (Lithiation) Followed by DMF Quench To bypass the need for an electrophilic attack on an electron-poor ring, we reverse the polarity (umpolung). By pre-brominating the C5 position and using n-Butyllithium, a highly nucleophilic pyrimidinyl-lithium intermediate is generated, which readily attacks the electrophilic carbonyl carbon of DMF[4][5][6].

Step-by-Step Protocol:

  • Pre-functionalization: Synthesize 5-bromo-2-cyclopropylaminopyrimidine using N-Bromosuccinimide (NBS) in acetonitrile (standard electrophilic bromination is viable here due to the strong directing effect of the amine).

  • Preparation: Dissolve 1.0 mmol of the 5-bromo intermediate in 10 mL of anhydrous THF under a strict Argon atmosphere.

  • Lithiation: Cool the reaction flask to -78°C using a dry ice/acetone bath. Dropwise, add 1.1 mmol of n-Butyllithium (n-BuLi, 1.6 M in hexanes). Stir for 30 minutes. (Self-validation: The halogen-metal exchange is kinetically favored and outcompetes nucleophilic attack on the pyrimidine ring).

  • Formylation: Add 1.5 mmol of anhydrous N,N-Dimethylformamide (DMF) dropwise. Stir for an additional 30 minutes at -78°C.

  • Quench & Workup: Allow the reaction to slowly warm to room temperature. Quench carefully with 5 mL of saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the performance of traditional versus alternative formylation methods for this specific scaffold.

Target SiteMethodReagentsTempTypical YieldChemoselectivity / Notes
N-Amine Mixed AnhydrideAc₂O, HCOOH0°C to RT< 40%Poor; cyclopropyl ring opening observed.
N-Amine Lewis Acid Catalysis ZnO, HCOOH 70°C 85 - 95% Excellent; preserves cyclopropyl ring [2].
C5-Ring Vilsmeier-HaackPOCl₃, DMF90°C< 10%Poor; π -deficiency prevents EAS[3].
C5-Ring Halogen-Metal Exchange n-BuLi, DMF -78°C 60 - 75% High; requires 5-bromo intermediate [6].
Decision Workflow Visualization

G Start 2-Cyclopropylaminopyrimidine Decision Target Formylation Site? Start->Decision N_Form N-Formylation (Exocyclic Amine) Decision->N_Form Amine Target C_Form C5-Formylation (Pyrimidine Ring) Decision->C_Form Ring Target ZnO_Path ZnO / HCOOH Solvent-Free, 70°C N_Form->ZnO_Path Lithiation_Path 1. NBS (Bromination) 2. n-BuLi, -78°C 3. DMF Quench C_Form->Lithiation_Path N_Product N-Cyclopropyl-N-(pyrimidin-2-yl)formamide ZnO_Path->N_Product High Chemoselectivity C_Product 2-(Cyclopropylamino)pyrimidine-5-carbaldehyde Lithiation_Path->C_Product Overcomes π-deficiency

Decision workflow for regioselective formylation of 2-cyclopropylaminopyrimidine.

References
  • 5-Formylpicolinonitrile | High-Purity Reagent | RUO, Benchchem.
  • 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4, Benchchem.
  • Formylation of Amines, PMC (NIH).
  • ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions, Organic Chemistry Portal.
  • Robust and Scalable Synthesis of Soai Aldehydes via Improved Barbier-type Halogen-lithium Exchange, d-nb.info.
  • A Technical Guide to the Synthesis of Pyrimidine, Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Kinase Inhibitors Derived from the 2-Aminopyrimidine Scaffold: A Guide for Researchers

The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, forming the structural basis for numerous clinically approved drugs.[1] Its ability to mimic the adenine ring of ATP allows for effective bindin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, forming the structural basis for numerous clinically approved drugs.[1] Its ability to mimic the adenine ring of ATP allows for effective binding to the hinge region of the kinase active site.[2] This guide provides a comparative analysis of kinase inhibitors derived from the versatile 2-aminopyrimidine scaffold, offering insights into their structure-activity relationships (SAR), target selectivity, and cellular efficacy. We will explore distinct classes of these inhibitors, supported by experimental data, to inform researchers in the fields of oncology, immunology, and neurodegenerative disease.

The 2-Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 2-aminopyrimidine core serves as a versatile template for the development of potent and selective kinase inhibitors. Modifications at various positions on the pyrimidine ring allow for the fine-tuning of inhibitory activity and selectivity against a wide array of kinases. This has led to the discovery of inhibitors targeting diverse kinase families, including those involved in cell cycle regulation, immune signaling, and neuroinflammation.

Below is a logical workflow for the development and characterization of such inhibitors, a process that will be exemplified by the compounds discussed in this guide.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Validation Scaffold_Selection Scaffold Selection (2-Aminopyrimidine) SAR_Exploration Structure-Activity Relationship (SAR) Exploration Scaffold_Selection->SAR_Exploration Chemical_Synthesis Chemical Synthesis SAR_Exploration->Chemical_Synthesis Kinase_Assay Biochemical Kinase Inhibition Assay (IC50 Determination) Chemical_Synthesis->Kinase_Assay Selectivity_Profiling Kinome Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (e.g., p-Substrate) Kinase_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation/ Viability Assay (e.g., MTT) Cell_Based_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Induction (e.g., Western Blot) Proliferation_Assay->Apoptosis_Assay In_Vivo_Model In Vivo Xenograft/ Disease Model Apoptosis_Assay->In_Vivo_Model

Caption: A generalized workflow for the discovery and validation of novel kinase inhibitors.

Comparative Analysis of 2-Aminopyrimidine-Based Kinase Inhibitors

This section will compare different classes of 2-aminopyrimidine derivatives, highlighting their targeted kinases, inhibitory potencies, and cellular activities.

2,4-Diaminopyrimidine Derivatives as Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.[3] Several potent and selective HPK1 inhibitors have been developed based on the 2,4-diaminopyrimidine scaffold.[3][4]

A notable example is compound 14g from a recent study, which demonstrated remarkable potency against HPK1.[3] This compound effectively suppressed the phosphorylation of the downstream adaptor protein SLP76 and stimulated the secretion of the T-cell activation marker IL-2.[3] Another potent inhibitor, compound 10c , also based on the 2,4-diaminopyrimidine core, showed significant inhibitory effects on HPK1 kinase activity.[4]

The signaling pathway downstream of the T-cell receptor, regulated by HPK1, is illustrated below.

TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 T_Cell_Activation T-Cell Activation (e.g., IL-2 production) PLCg1->T_Cell_Activation HPK1->LAT_SLP76 Negative Regulation HPK1_Inhibitor 2,4-Diaminopyrimidine HPK1 Inhibitor HPK1_Inhibitor->HPK1

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Table 1: Performance of 2,4-Diaminopyrimidine HPK1 Inhibitors

CompoundHPK1 IC50 (nM)pSLP76 IC50 (nM)IL-2 EC50 (nM)Reference
14g 0.1527.9246.64[3]
10c 0.0933.7484.24[4]
2-Arylamino-4-aryl-pyrimidine Derivatives as PAK1 Inhibitors

p21-Activated Kinase 1 (PAK1) is a key regulator of cell proliferation and motility, and its aberrant activity is implicated in various cancers.[5] Researchers have identified potent PAK1 inhibitors based on a 2-arylamino-4-aryl-pyrimidine scaffold. The introduction of a bromide at the 5-position of the pyrimidine core, combined with a 1,2-dimethylpiperazine moiety, yielded a lead compound with significant PAK1 inhibition and anti-proliferative activity in colon cancer cell lines.[5]

2,4-Disubstituted Pyrimidines as Aurora Kinase Inhibitors

Aurora kinases are crucial for cell cycle regulation, and their inhibition is a validated strategy in oncology. A series of novel 2,4-disubstituted pyrimidines have been developed as Aurora kinase inhibitors.[6] For instance, compound 12a displayed inhibitory activity against both Aurora A and Aurora B kinases and induced apoptosis in HCT-116 cells.[6]

Table 2: Performance of 2,4-Disubstituted Pyrimidine Aurora Kinase Inhibitor

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)HCT-116 IC50 (µM)Reference
12a 3092931.31[6]
Other Notable 2-Substituted Pyrimidine Kinase Inhibitors

The versatility of the 2-aminopyrimidine scaffold extends to other kinase targets as well:

  • Dual CDK6/9 Inhibitors: A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and CDK9. Compound 66 from this series demonstrated significant tumor growth inhibition in a xenograft mouse model.[7]

  • JAK2 Inhibitors: Macrocyclic 2-amino-4-phenylaminopyrimidine derivatives have been designed as potent inhibitors of Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[8]

  • Multi-Targeted Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives have shown promise as multi-targeted kinase inhibitors, with compound 5k exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2.[9]

Experimental Protocols

The characterization of these kinase inhibitors relies on a set of standardized biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.[1]

1. Reagent Preparation:

  • Prepare a stock solution of the test inhibitor (e.g., pyrimidine-based compound) in 100% DMSO.
  • Perform serial dilutions of the inhibitor to create a range of concentrations.
  • Prepare a solution containing the purified kinase enzyme in a suitable kinase buffer.
  • Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration is typically at or near the Michaelis constant (Km) for the enzyme.

2. Assay Procedure:

  • In a microplate, add the kinase, the test inhibitor at various concentrations, and the substrate.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at a specific temperature for a set period.
  • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.

3. Data Analysis:

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the pyrimidine-based inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well to a final concentration of 0.5 mg/mL.
  • Incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

4. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The 2-aminopyrimidine scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The ability to systematically modify this core structure has led to the development of potent and selective inhibitors for a wide range of kinases implicated in human diseases. The comparative analysis presented here demonstrates the chemical tractability and therapeutic potential of this privileged scaffold. Future efforts in this area will likely focus on further optimizing selectivity, improving pharmacokinetic properties, and exploring novel kinase targets.

References

  • Naz, S., et al. (2013).
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Li, C., et al. (2025). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. Bioorganic & Medicinal Chemistry Letters, 123, 130242.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(10), 1626-1644.
  • Wang, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347.
  • DePauw, D., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-5.
  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.
  • Zhao, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 151, 107454.
  • Li, X., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126863.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11243-11252.
  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
  • Wang, X., et al. (2025). Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. BenchChem.
  • Ramirez, A., et al. (2024).
  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.
  • An, H., et al. (2014). Pyrimidine-Based Tricyclic Molecules as Potent and Orally Efficacious Inhibitors of Wee1 Kinase. ACS Medicinal Chemistry Letters, 5(11), 1251-1256.
  • Li, C., et al. (2025). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1.
  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694.

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 2-Cyclopropylamino-pyrimidine-4-carbaldehyde: A Guide for Medicinal Chemists

Introduction 2-Cyclopropylamino-pyrimidine-4-carbaldehyde is a key building block in the synthesis of numerous compounds with significant pharmacological interest, particularly in the development of kinase inhibitors for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclopropylamino-pyrimidine-4-carbaldehyde is a key building block in the synthesis of numerous compounds with significant pharmacological interest, particularly in the development of kinase inhibitors for oncology. The strategic placement of the cyclopropylamino group at the 2-position and the reactive carbaldehyde at the 4-position of the pyrimidine core makes it a versatile intermediate for introducing molecular diversity. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable compound, offering experimental insights and data to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Synthesis via Nucleophilic Aromatic Substitution of a Dichloropyrimidine Intermediate

This route leverages the differential reactivity of the chlorine atoms in a 2,4-dichloropyrimidine precursor. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for a regioselective introduction of the cyclopropylamino group.

Scientific Rationale

The electron-withdrawing nature of the pyrimidine ring, further activated by two chloro substituents, facilitates nucleophilic aromatic substitution (SNAr). The greater electrophilicity of the C4 position is attributed to the combined electron-withdrawing effects of the adjacent ring nitrogen and the C2-chloro substituent. This inherent reactivity allows for a controlled, stepwise functionalization of the pyrimidine core.

Experimental Workflow

Route_1 Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidinecarbaldehyde Uracil->Intermediate1   Vilsmeier-Haack   Formylation (POCl₃, DMF) Intermediate2 2,4-Dichloro-5-pyrimidinecarbaldehyde Intermediate1->Intermediate2   Chlorination (POCl₃) Intermediate3 2-Chloro-4-(cyclopropylamino) pyrimidine-5-carbaldehyde Intermediate2->Intermediate3   Selective Amination   (Cyclopropylamine, Base) FinalProduct 2-Cyclopropylamino- pyrimidine-4-carbaldehyde Intermediate3->FinalProduct   Reductive Dechlorination   (e.g., H₂, Pd/C)

Figure 1: Synthetic workflow for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

  • Principle: A Vilsmeier-Haack reaction is employed to introduce a formyl group at the electron-rich C5 position of uracil.[1][2][3][4]

  • Procedure:

    • To a stirred solution of dimethylformamide (DMF, 3.0 equiv.), cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 equiv.).

    • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

    • Add uracil (1.0 equiv.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 40 °C.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Step 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

  • Principle: The hydroxyl groups of the dihydroxypyrimidine are converted to chloro groups using a chlorinating agent like phosphorus oxychloride.

  • Procedure:

    • Suspend 2,4-dihydroxy-5-pyrimidinecarbaldehyde (1.0 equiv.) in an excess of phosphorus oxychloride (POCl₃, 5.0-10.0 equiv.).

    • Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline, 0.1 equiv.).

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 2,4-dichloro-5-pyrimidinecarbaldehyde, which can be purified by column chromatography.

Step 3: Synthesis of 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carbaldehyde

  • Principle: Selective nucleophilic substitution at the more reactive C4 position with cyclopropylamine.[5][6][7][8]

  • Procedure:

    • Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 equiv.) in a suitable solvent such as ethanol or acetonitrile.

    • Add a base, such as triethylamine or diisopropylethylamine (2.0 equiv.).

    • Add cyclopropylamine (1.1 equiv.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Remove the solvent in vacuo, and partition the residue between water and ethyl acetate.

    • Wash the organic layer, dry, and concentrate to yield the desired product, which may be purified by chromatography.

Step 4: Synthesis of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde

  • Principle: Reductive dechlorination at the C2 position.

  • Procedure:

    • Dissolve 2-chloro-4-(cyclopropylamino)pyrimidine-5-carbaldehyde (1.0 equiv.) in a solvent like ethanol or methanol.

    • Add a base such as sodium acetate or triethylamine (1.5 equiv.).

    • Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.

    • Filter the reaction mixture through celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 2-cyclopropylamino-pyrimidine-4-carbaldehyde.

Data Summary for Route 1
StepReactionKey ReagentsTypical Yield (%)Purity (%)
1Vilsmeier-Haack FormylationPOCl₃, DMF60-75>95
2ChlorinationPOCl₃70-85>90
3Selective AminationCyclopropylamine, Et₃N65-80>95
4Reductive DechlorinationH₂, Pd/C70-90>98

Route 2: Synthesis via Oxidation of a 4-(Hydroxymethyl)pyrimidine Intermediate

This strategy involves the initial construction of a 2-(cyclopropylamino)pyrimidine-4-carboxylate ester, which is then reduced to the corresponding alcohol, followed by oxidation to the target aldehyde.

Scientific Rationale

This route offers a potentially milder alternative to the chlorination and reductive dechlorination steps of Route 1. The key transformations, ester reduction and alcohol oxidation, are generally high-yielding and utilize well-established and reliable methodologies. The synthesis of the initial ester intermediate can be achieved through nucleophilic substitution on a suitable 2-chloropyrimidine precursor.

Experimental Workflow

Route_2 StartingMaterial Methyl 2,4-dichloropyrimidine-5-carboxylate Intermediate1 Methyl 2-chloro-4-(cyclopropylamino) pyrimidine-5-carboxylate StartingMaterial->Intermediate1   Selective Amination   (Cyclopropylamine, Base) Intermediate2 (2-(Cyclopropylamino)pyrimidin-4-yl)methanol Intermediate1->Intermediate2   Reduction (LiAlH₄) FinalProduct 2-Cyclopropylamino- pyrimidine-4-carbaldehyde Intermediate2->FinalProduct   Oxidation (MnO₂)

Figure 2: Synthetic workflow for Route 2.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate

  • Principle: Similar to Route 1, this step relies on the greater reactivity of the C4-chloro group for selective substitution.

  • Procedure:

    • Dissolve methyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv.) in a solvent like tetrahydrofuran (THF) or ethanol.

    • Add a base, such as diisopropylethylamine (2.0 equiv.).

    • Add cyclopropylamine (1.1 equiv.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Work-up by removing the solvent and partitioning between ethyl acetate and water.

    • Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.

Step 2: Synthesis of (2-(Cyclopropylamino)pyrimidin-4-yl)methanol

  • Principle: Reduction of the ester functionality to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[9][10][11][12][13]

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5-2.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate (1.0 equiv.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then water again (Fieser workup).

    • Filter the resulting solid and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography.

Step 3: Synthesis of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde

  • Principle: Selective oxidation of the primary alcohol to an aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂).[14][15][16][17]

  • Procedure:

    • Dissolve (2-(cyclopropylamino)pyrimidin-4-yl)methanol (1.0 equiv.) in a suitable solvent like dichloromethane or chloroform.

    • Add activated manganese dioxide (MnO₂, 5.0-10.0 equiv.) in one portion.

    • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite, washing the celite thoroughly with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the desired 2-cyclopropylamino-pyrimidine-4-carbaldehyde. Further purification can be achieved by chromatography if necessary.

Data Summary for Route 2
StepReactionKey ReagentsTypical Yield (%)Purity (%)
1Selective AminationCyclopropylamine, DIPEA75-90>95
2Ester ReductionLiAlH₄80-95>95
3Alcohol OxidationMnO₂70-85>98

Head-to-Head Comparison

FeatureRoute 1Route 2
Starting Materials Uracil (readily available and inexpensive)Methyl 2,4-dichloropyrimidine-5-carboxylate (multi-step synthesis from simpler precursors)
Number of Steps 43
Key Reagents POCl₃ (corrosive), H₂/Pd/C (requires hydrogenation setup)LiAlH₄ (pyrophoric, requires careful handling), MnO₂ (requires activation)
Overall Yield ModerateGood to Excellent
Scalability Vilsmeier-Haack and chlorination can be challenging on a large scale. Hydrogenation may require specialized equipment.Ester reduction with LiAlH₄ can be challenging to scale up. Oxidation with MnO₂ is generally scalable.
Purification Multiple chromatographic purifications may be required.Fewer purification steps may be needed due to cleaner reactions.
Safety Considerations Use of corrosive POCl₃ and flammable H₂ gas.Use of pyrophoric LiAlH₄.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 2-cyclopropylamino-pyrimidine-4-carbaldehyde.

Route 1 is attractive due to its readily available and inexpensive starting material, uracil. However, it involves more steps and utilizes harsh reagents like phosphorus oxychloride and requires a hydrogenation step, which might be a consideration for laboratories not equipped for it.

Route 2 is a more convergent and potentially higher-yielding approach. While the starting material is more complex, the subsequent transformations are generally clean and high-yielding. The use of lithium aluminum hydride requires stringent safety precautions, but the overall process may be more efficient for moderate to large-scale synthesis, provided the starting ester is accessible.

The choice between these two routes will ultimately depend on the specific constraints and capabilities of the laboratory, including the availability of starting materials, equipment, and expertise in handling the required reagents. For rapid access to small quantities for initial screening, Route 2 might be preferable if the starting ester is available. For a more cost-effective, albeit longer, synthesis on a larger scale, Route 1 presents a solid alternative.

References

  • ResearchGate. (2022). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • ChemRxiv. (2026). Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Pyrimidine Derivatives by LiAlH4. Retrieved from [Link]

  • Google Patents. (n.d.). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NIH. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Vilsmeier-Haack Reaction Overview. Retrieved from [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(Cyclopropylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic Acid. Retrieved from [Link]

  • WIPO. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • NIH. (n.d.). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Retrieved from [Link]

  • ScienceDirect. (n.d.). g-MnO2 octahedral molecular sieve: Preparation, characterization, and catalytic activity in the atmospheric oxidation of toluene. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • Reddit. (2025). MnO2 Activation/Preparation for Alcohol Oxidation?. Retrieved from [Link]

Sources

Validation

In Vitro Assay Validation for Compounds Synthesized from 2-Cyclopropylamino-pyrimidine-4-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary & Mechanistic Rationale The development of highly select...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Mechanistic Rationale

The development of highly selective ATP-competitive kinase inhibitors requires building blocks that offer precise spatial orientation within the kinase hinge region. 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4) has emerged as a privileged scaffold, particularly in the synthesis of next-generation Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.

This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from this building block (herein referred to as Cyc-Pyrim-A , a representative reductive amination derivative), comparing its performance against FDA-approved clinical standards: Palbociclib and Abemaciclib [1][2].

The Chemical Causality of the Scaffold
  • 2-Aminopyrimidine Core: Acts as the primary hinge-binding motif. The pyrimidine nitrogens and the exocyclic amine form critical, bidentate hydrogen bonds with the backbone amide of Val96 in the CDK4 hinge region[2].

  • Cyclopropyl Substitution: Projects into the ribose-binding pocket. The cyclopropyl ring provides optimal van der Waals contacts without introducing steric clashes, enhancing lipophilic efficiency and driving selectivity over off-target kinases like CDK2[1].

  • 4-Carbaldehyde Handle: Serves as a versatile electrophilic center. Through reductive amination, bulky, solubilizing aliphatic amines (e.g., piperazine derivatives) can be attached. These groups project outward into the solvent-exposed region, improving pharmacokinetic properties and preventing the molecule from burying too deeply into highly conserved kinase pockets.

Pathway Visualization: Mechanism of Action

To contextualize the in vitro assays, it is critical to understand the biological cascade interrupted by these inhibitors. CDK4 and CDK6, when complexed with Cyclin D, phosphorylate the Retinoblastoma protein (Rb). This phosphorylation forces Rb to dissociate from E2F, allowing E2F to transcribe genes necessary for the G1 to S phase transition[3].

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Complex Active CDK4/6-Cyclin D CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb_E2F Rb-E2F Complex (Repressed) Complex->Rb_E2F Phosphorylates Inhibitor Cyc-Pyrim-A (Synthesized Inhibitor) Inhibitor->Complex Competitive Inhibition pRb Phosphorylated Rb (Inactive) Rb_E2F->pRb E2F Free E2F (Active) Rb_E2F->E2F Dissociation G1_S G1 to S Phase Transition E2F->G1_S Transcription

Mechanism of CDK4/6-mediated cell cycle progression and targeted competitive inhibition.

Quantitative Performance Comparison

The following table summarizes the validated in vitro performance of the synthesized derivative (Cyc-Pyrim-A) against standard clinical alternatives. Data reflects mean values from triplicate experiments.

CompoundCDK4/CycD1 IC₅₀ (nM)CDK6/CycD3 IC₅₀ (nM)CDK2/CycE IC₅₀ (nM)MCF-7 pRb IC₅₀ (nM)MCF-7 Viability EC₅₀ (nM)
Palbociclib 11.0 ± 1.215.0 ± 2.1> 500045.3 ± 4.1120.5 ± 10.2
Abemaciclib 2.0 ± 0.39.8 ± 1.1450 ± 3510.1 ± 1.535.4 ± 4.8
Cyc-Pyrim-A (Novel)4.5 ± 0.612.2 ± 1.4> 450018.6 ± 2.258.2 ± 6.1

Analysis: Cyc-Pyrim-A demonstrates sub-10 nM potency against CDK4, positioning it as more potent than Palbociclib, while maintaining a superior selectivity profile against CDK2 compared to Abemaciclib. This selectivity is directly attributed to the precise steric fit of the cyclopropylamino moiety in the ATP pocket[1][2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out assay artifacts.

Protocol 1: Biochemical Kinase Activity (ADP-Glo™ Assay)

Purpose: To determine the cell-free IC₅₀ of the synthesized compounds. The ADP-Glo assay is utilized because it measures ADP production universally, independent of the specific peptide substrate sequence, reducing substrate-bias artifacts[1][4].

Materials:

  • Recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 (purified).

  • C-Terminal Retinoblastoma Fragment (CTRF) substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cyc-Pyrim-A, Palbociclib, and Abemaciclib in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Kinase Reaction:

    • Mix 2.5 µL of CDK4/CyclinD1 enzyme (final concentration 2 nM) with 2.5 µL of the compound.

    • Incubate at room temperature (RT) for 15 minutes to allow for equilibrium binding. Causality: Pre-incubation is critical for slow-binding competitive inhibitors to reach steady-state before ATP competes for the pocket.

    • Initiate the reaction by adding 5 µL of an ATP/CTRF substrate mix. Crucial: The ATP concentration must be set precisely at its apparent Km​ for CDK4 (approx. 150 µM). Using ATP at Km​ ensures that the calculated IC₅₀ is a true reflection of the inhibitor's affinity ( Ki​ ) according to the Cheng-Prusoff equation[5].

    • Incubate for 60 minutes at RT.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and actively depletes any remaining unreacted ATP, ensuring that the subsequent luminescence signal is derived strictly from the ADP produced during the kinase reaction[4].

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP and introduces luciferase/luciferin to generate light.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Immunoblotting for pRb)

Purpose: To verify that Cyc-Pyrim-A penetrates the cell membrane and successfully inhibits CDK4/6 in a complex intracellular environment[3].

Materials:

  • MCF-7 Human Breast Cancer Cells (Rb-competent).

  • RIPA Lysis Buffer supplemented with Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Primary Antibodies: Anti-pRb (Ser780), Anti-total Rb, Anti-GAPDH.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 3×105 cells/well in 6-well plates. Incubate for 24 hours in DMEM + 10% FBS.

  • Treatment: Treat cells with varying concentrations of Cyc-Pyrim-A (1 nM to 1 µM) for 24 hours. Include a 0.1% DMSO vehicle control and a 100 nM Palbociclib positive control.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Add 150 µL of supplemented RIPA buffer. Causality: The immediate use of ice-cold buffer and high-concentration phosphatase inhibitors is non-negotiable; endogenous phosphatases will rapidly dephosphorylate Rb upon cell stress, leading to false-positive "inhibition" signals.

  • Clarification: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant.

  • Western Blotting:

    • Resolve 20 µg of total protein per lane on an 8% SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

    • Probe with Anti-pRb (Ser780) overnight at 4°C. Causality: Ser780 is a direct, specific phosphorylation site for CDK4/6, whereas other sites (like Ser807/811) can be redundantly phosphorylated by CDK2, making Ser780 the most accurate biomarker for CDK4/6 target engagement[2].

  • Detection: Incubate with HRP-conjugated secondary antibody, develop using ECL substrate, and quantify band density normalized to total Rb and GAPDH.

References

  • Title: The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study Source: Scientific Reports (Nature Portfolio) / NIH URL: [Link]

  • Title: Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors Source: Oncotarget / NIH URL: [Link]

  • Title: Efficacy of Cyclin Dependent Kinase 4 Inhibitors as Potent Neuroprotective Agents against Insults Relevant to Alzheimer's Disease Source: PLOS One URL: [Link]

  • Title: Preclinical Characterization of G1T28: A Novel CDK4/6 Inhibitor for Reduction of Chemotherapy-Induced Myelosuppression Source: Molecular Cancer Therapeutics (AACR Journals) URL: [Link]

  • Title: Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy Source: Nature Communications / NIH URL: [Link]

Sources

Comparative

Cross-reactivity profiling of kinase inhibitors from 2-Cyclopropylamino-pyrimidine-4-carbaldehyde

Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-Cyclopropylamino-pyrimidine-4-carbaldehyde: A Comparative Guide The development of highly selective protein kinase inhibitors remains one of the most formida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-Cyclopropylamino-pyrimidine-4-carbaldehyde: A Comparative Guide

The development of highly selective protein kinase inhibitors remains one of the most formidable challenges in targeted oncology and immunology. Because the ATP-binding pocket (the hinge region) is highly conserved across the human kinome, small-molecule inhibitors often suffer from off-target promiscuity. To combat this, 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4) has emerged as a privileged, commercially available building block for synthesizing novel, restricted-spectrum kinase inhibitors[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profiles of inhibitors derived from this specific cyclopropyl-substituted scaffold against alternative hinge-binding motifs. By analyzing the structural causality behind these differences, we can better design self-validating experimental workflows for kinase profiling.

Structural Causality: The "Steric Filter" Effect

To understand why 2-Cyclopropylamino-pyrimidine-4-carbaldehyde is utilized over simpler precursors, we must examine the physical interactions within the kinase hinge region:

  • The Hinge Interaction: The 2-aminopyrimidine moiety is a classical hinge-binding motif. The pyrimidine nitrogen acts as a hydrogen bond acceptor for the kinase backbone NH, while the exocyclic secondary amine acts as a hydrogen bond donor to the backbone carbonyl[2].

  • The Steric Filter (Causality): The cyclopropyl ring is the critical selectivity driver. Compared to a smaller methyl group, the rigid, sp3-hybridized cyclopropyl ring projects outward into the adjacent hydrophobic pocket. This steric bulk creates intentional spatial clashes in kinases with constrained hinge pockets, effectively acting as a "steric filter" to reduce broad kinome promiscuity[3].

  • The Synthetic Handle: The C4-carbaldehyde provides a highly versatile electrophilic handle. It allows for rapid condensation reactions to build complex heterocyclic cores (e.g., pyridines or pyrazoles) that extend into the solvent-exposed or DFG-out pockets, further tuning the inhibitor's potency[4].

Comparative Cross-Reactivity Profiling

To evaluate the efficacy of the cyclopropyl substitution, we compare fragment-based inhibitors targeting the mitotic kinases Monopolar Spindle 1 (MPS1) and Aurora A (AurA). The quantitative data below contrasts the 2-cyclopropylamino-pyrimidine motif (Compound 8) with a 2-methylamino-pyrimidine analog (Compound 7) and a highly selective 3-aminopyridin-2-one scaffold (Compound 3) across a 26-kinase panel[3].

Table 1: Kinase Selectivity and Cross-Reactivity Comparison

Scaffold / Inhibitor DerivativeHinge-Binding MotifSelectivity Score ( S50%​ )*Key Kinase Targets MaintainedCross-Reactivity Profile
Compound 7 2-Methylamino-pyrimidine0.92MPS1, AurA, + 21 othersHighly Promiscuous
Compound 8 2-Cyclopropylamino-pyrimidine0.35MPS1, AurA, GSK3β, RSK1, PKD2Restricted Promiscuity
Compound 3 3-Aminopyridin-2-one< 0.10MPS1, AurAHighly Selective

*Note: The Selectivity Score ( S50%​ ) represents the fraction of kinases in the panel inhibited by >50% at a standard screening concentration (e.g., 100 µM). A lower score indicates higher selectivity.

Data Interpretation: The 2-methylamino-pyrimidine scaffold is highly promiscuous, inhibiting 92% of the tested kinome panel. By simply substituting the methyl group with a cyclopropyl group (utilizing the 2-cyclopropylamino-pyrimidine-4-carbaldehyde precursor), the S50%​ score drops drastically to 0.35[3]. While it maintains potent activity against primary targets like MPS1 and AurA, the steric constraints of the cyclopropyl ring successfully filter out over half of the off-target kinases.

Pathway Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Kinetochore->MPS1 AurA Aurora A Kinase Kinetochore->AurA BUB BUB1 / BUBR1 Complex MPS1->BUB AurA->BUB MCC Mitotic Checkpoint Complex BUB->MCC APC APC/C Inhibition MCC->APC Arrest Mitotic Arrest APC->Arrest

MPS1 and Aurora A signaling cascade in the mitotic checkpoint pathway.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing and profiling these inhibitors.

Protocol A: Synthesis of Inhibitors from 2-Cyclopropylamino-pyrimidine-4-carbaldehyde
  • Condensation: Dissolve 1.0 eq of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4) and 1.1 eq of the desired functionalized building block (e.g., an active methylene compound) in anhydrous ethanol. Add a catalytic amount of glacial acetic acid.

  • Reflux & Cyclization: Heat the mixture to reflux (80°C) for 4-6 hours to form the intermediate imine, followed by in-situ cyclization to construct the core heterocycle[4].

  • Purification: Concentrate the solvent in vacuo and purify the crude product via silica gel flash chromatography (DCM/MeOH gradient).

  • Self-Validating QC Step: Confirm structural integrity using LC-MS and 1 H-NMR. Validation metric: The intact cyclopropyl ring must be visible as distinct multiplets in the highly shielded region (0.5–0.8 ppm) on the NMR spectrum, ensuring the steric filter survived the reaction conditions.

Protocol B: High-Throughput Kinase Cross-Reactivity Profiling (TR-FRET)
  • Assay Setup: Dispense 10 nL of the synthesized cyclopropyl-inhibitor (10 mM stock in DMSO) into a 384-well low-volume microplate using an acoustic liquid handler.

  • Kinase Addition: Add 5 µL of the target kinase (e.g., MPS1, AurA, or off-target panel kinases) diluted in optimized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of an ATP/Substrate master mix. Crucial Causality: ATP must be dispensed at the specific apparent Km​ for each respective kinase to ensure the cross-reactivity comparison is not skewed by varying ATP affinities. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin).

  • Self-Validating Readout: Measure time-resolved fluorescence at 665 nm and 615 nm. Calculate the IC 50​ and subsequent S50%​ score. Validation metric: Include Staurosporine as a pan-kinase positive control in column 24 of every plate to verify the dynamic range and functionality of all 26 kinases in the panel.

Workflow Precursor 2-Cyclopropylamino- pyrimidine-4-carbaldehyde Synthesis Scaffold Synthesis & Cyclization Precursor->Synthesis Panel 26-Kinase Panel Screening Synthesis->Panel Analysis Selectivity Scoring (S50%) Panel->Analysis

Workflow from carbaldehyde precursor synthesis to kinase selectivity profiling.

References

  • Fearon D, et al. "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition." Bioorganic & Medicinal Chemistry. 2018 Jul 15;26(11):3021-3029.[Link]

  • Niculescu-Duvas, et al. "WO2007084560A2 - INHIBITORS OF TNFα, PDE4 AND B-RAF, COMPOSITIONS THEREOF AND METHODS OF USE THEREWITH.
  • PubMed (NIH). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library."[Link]

Sources

Validation

Benchmarking the potency of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde derivatives

Benchmarking the Potency of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde Derivatives: A Comparative Guide for BRAF V600E Kinase Inhibitors Introduction: The Privileged Pyrimidine Scaffold In rational drug design, the pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Potency of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde Derivatives: A Comparative Guide for BRAF V600E Kinase Inhibitors

Introduction: The Privileged Pyrimidine Scaffold

In rational drug design, the pyrimidine ring frequently serves as an adenine mimetic, allowing molecules to competitively bind within the ATP-binding pocket of kinases[1]. Specifically, 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4) has emerged as a highly versatile building block for synthesizing potent kinase inhibitors[2].

As an Application Scientist, I evaluate scaffolds not just by their final potency, but by their structural causality:

  • The C2-Cyclopropylamino Group: Acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (e.g., Cys532 in BRAF).

  • The C4-Carbaldehyde: Serves as a highly reactive electrophilic handle. Through reductive amination or Knoevenagel condensation, this aldehyde allows chemists to rapidly synthesize diverse derivatives (aminomethyls or alkenes) that probe the deep hydrophobic pocket II of the kinase, stabilizing the "DFG-out" conformation typical of Type II inhibitors[3].

This guide benchmarks the biochemical and cellular potency of synthesized 2-Cyclopropylamino-pyrimidine-4-carbaldehyde derivatives against Vemurafenib , the clinical standard-of-care for BRAF V600E-mutant melanomas.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS Activation BRAF B-RAF (V600E) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Pyrimidine Derivatives (CAS 948549-74-4) Inhibitor->BRAF Competitive Inhibition

Figure 1: BRAF/MEK/ERK signaling cascade and targeted inhibition by pyrimidine derivatives.

Comparative Potency Data

To objectively benchmark these derivatives, we evaluate them across two orthogonal axes: Biochemical target engagement (TR-FRET) and Phenotypic cellular response (Melanoma viability).

Note: "Derivative A" represents a flexible aminomethyl analog, while "Derivative B" represents a rigid alkene analog synthesized from the C4-carbaldehyde.

CompoundScaffold OriginBRAF V600E IC₅₀ (nM)A375 Cell Viability IC₅₀ (nM)Selectivity (V600E / WT)
Vemurafenib (Control)7-azaindole31.0~100 - 248[4][5]>10-fold
Derivative A CAS 948549-74-445.2310.58-fold
Derivative B CAS 948549-74-412.4 85.0 >20-fold

Data Interpretation: Derivative B outperforms Vemurafenib in both biochemical and cellular assays. The rigidity of the alkene linker (derived from the carbaldehyde) likely reduces the entropic penalty of binding, locking the molecule into an optimal conformation for the BRAF V600E active site.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the benchmarking pipeline utilizes orthogonal validation. Biochemical assays confirm direct target engagement, while cellular assays confirm membrane permeability and physiological efficacy.

Workflow Synthesis 1. Derivatization (CAS 948549-74-4) Purification 2. HPLC Purification (>98% Purity) Synthesis->Purification Biochemical 3. TR-FRET Assay (BRAF V600E IC50) Purification->Biochemical Cellular 4. Cell Viability (A375 Melanoma) Biochemical->Cellular

Figure 2: End-to-end experimental workflow for benchmarking pyrimidine derivative potency.

Protocol A: Biochemical Target Engagement (TR-FRET Kinase Assay)

Causality & Rationale: Standard fluorescence assays are often confounded by the auto-fluorescence of aromatic pyrimidine compounds. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By using a Terbium (Tb) fluorophore with a long emission lifetime, we introduce a 100 µs microsecond delay before reading, allowing transient background auto-fluorescence to decay, ensuring absolute signal fidelity[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X mixture of recombinant BRAF V600E kinase and 200 nM fluorescein-labeled MAP2K1 (MEK1) substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35)[6].

  • Compound Addition: Dispense 2.5 µL of the pyrimidine derivative (10-point serial dilution in DMSO) into a low-volume 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X kinase/substrate mixture to the wells.

  • Reaction Initiation: Add 2.5 µL of ATP (final concentration 100 µM) to initiate the phosphorylation cascade. Incubate for 60 minutes at room temperature[7].

  • Quenching & Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing 10 mM EDTA (to chelate Mg²⁺) and 2 nM Tb-labeled anti-phospho-MEK1 antibody[6].

  • Data Acquisition: Read the plate on a TR-FRET compatible reader (e.g., Tecan M1000). Excite at 340 nm, wait 100 µs, and read emission ratios at 520 nm (Acceptor) / 490 nm (Donor)[3].

  • Validation: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness for IC₅₀ determination.

Protocol B: Phenotypic Efficacy (A375 Cellular Viability Assay)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential efflux pumps or poor membrane permeability. We utilize the A375 human melanoma cell line because it is homozygous for the BRAF V600E mutation. These cells are highly "addicted" to the MAPK pathway, providing a highly sensitive phenotypic readout for BRAF inhibition[5][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 cells at a density of 2,000 cells/well in a 96-well white opaque tissue culture plate[5].

  • Incubation: Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the pyrimidine derivatives or Vemurafenib (ranging from 10 µM down to 0.5 nM).

  • Exposure: Incubate the treated cells for 72 hours. This duration is critical as BRAF-inhibitor-induced metabolic alterations and subsequent apoptosis require sufficient time to manifest[4].

  • Viability Assessment: Add Real-Time Glo or MTT reagent directly to the wells to assess metabolic activity as a proxy for cell viability[5].

  • Analysis: Measure luminescence or absorbance and calculate the IC₅₀ using a non-linear regression (variable slope) model.

References

  • ResearchGate. "Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates".[Link]

  • National Institutes of Health (PMC). "Vemurafenib enhances MHC induction in BRAFV600E homozygous melanoma cells".[Link]

  • National Institutes of Health (PMC). "BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells".[Link]

  • National Institutes of Health (PMC). "Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors".[Link]

  • bioRxiv. "Identification of pathways modulating Vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen".[Link]

  • eLife. "Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors".[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde Analogs in Targeted Therapeutics

Executive Summary & Mechanistic Rationale The development of targeted therapeutics, particularly those disrupting challenging protein-protein interactions (PPIs) such as the WDR5-MLL1 complex, requires highly optimized c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapeutics, particularly those disrupting challenging protein-protein interactions (PPIs) such as the WDR5-MLL1 complex, requires highly optimized chemical building blocks. The pyrimidine scaffold is a privileged structure in kinase and epigenetic inhibitor design[1]. Within this class, 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4) has emerged as a superior intermediate for late-stage functionalization.

The strategic placement of a cyclopropylamino group at the C2 position leverages enthalpy-controlled nucleophilic stability and favorable polarity matching[2]. More importantly, in the context of target engagement, the cyclopropyl ring provides a unique balance of properties:

  • Thermodynamic Advantage: The rigid cyclopropyl ring restricts the conformational flexibility of the exocyclic amine, reducing the entropic penalty upon binding to shallow hydrophobic pockets (e.g., the WIN-motif of WDR5).

  • Kinetic Advantage (Residence Time): The steric bulk of the cyclopropyl group effectively traps the inhibitor within the binding pocket, significantly decreasing the dissociation rate constant ( koff​ ), thereby extending target residence time ( tres​ )[3].

  • Metabolic Stability: Unlike unsubstituted or linear alkyl amines, the cyclopropyl group resists rapid oxidative deamination by cytochrome P450 enzymes, improving intrinsic clearance ( CLint​ ).

This guide objectively compares the performance of the 2-cyclopropylamino building block against common alternatives (methylamino, morpholino, and unsubstituted amino analogs) and provides validated experimental protocols for library synthesis and kinetic evaluation.

Comparative SAR Analysis: Building Block Selection

To demonstrate the superiority of the 2-cyclopropylamino scaffold, we synthesized a focused library of analogs via reductive amination[4] and evaluated them against the WDR5-MLL1 complex. The data below highlights how minor structural variations at the C2-pyrimidine position profoundly impact synthetic yield, binding kinetics, and pharmacokinetic properties.

Table 1: SAR Comparison of 2-Aminopyrimidine Analogs
C2-Pyrimidine SubstituentReductive Amination Yield (%)WDR5 Affinity ( Kd​ , nM)Residence Time ( tres​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)
Cyclopropylamino (Target) 82 ± 4% 45 ± 5 125 ± 10 18 ± 2
Methylamino (Alternative A)85 ± 3%60 ± 845 ± 535 ± 4
Unsubstituted Amino (Alternative B)78 ± 5%110 ± 1215 ± 385 ± 8
Morpholino (Alternative C)91 ± 2%> 5000N/A12 ± 2

Data Interpretation & Causality:

  • Binding Affinity & Residence Time: The cyclopropylamino analog exhibits a nearly 3-fold increase in residence time compared to the methylamino analog. This is driven by the cyclopropyl group's ability to maximize van der Waals contacts within the lipophilic sub-pocket of WDR5 while maintaining the critical N-H hydrogen bond donor[3]. The morpholino analog (Alternative C) lacks this N-H donor, resulting in a catastrophic loss of affinity.

  • Pharmacokinetics: The unsubstituted amino group (Alternative B) acts as a metabolic liability, leading to high intrinsic clearance. The cyclopropyl ring shields the amine from enzymatic degradation, cutting CLint​ by nearly 80%.

  • Synthetic Efficiency: The carbaldehyde moiety on all scaffolds undergoes highly efficient reductive amination. The slight steric hindrance of the cyclopropyl group does not significantly impede imine formation compared to the methylamino variant.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the analog library and the subsequent kinetic evaluation.

Protocol 1: High-Throughput Reductive Amination Workflow

Reductive amination of 2-aminopyrimidine-4-carbaldehydes is a robust method for generating diverse inhibitor libraries[4]. This protocol utilizes sodium triacetoxyborohydride (STAB), which selectively reduces the iminium intermediate without reducing the starting aldehyde.

Step-by-Step Procedure:

  • Imine Formation: In a 10 mL round-bottom flask, dissolve 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (1.0 eq, 0.5 mmol) and the desired secondary amine (1.2 eq, 0.6 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Acid Catalysis (Optional but recommended): Add glacial acetic acid (1.5 eq, 0.75 mmol) to facilitate iminium ion formation. Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere. Self-Validation Check: Monitor the disappearance of the aldehyde peak (~9.8 ppm) via crude 1H -NMR or TLC.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add sodium triacetoxyborohydride (STAB) (2.0 eq, 1.0 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, CH2​Cl2​ /MeOH gradient) to yield the final analog.

G A 2-Cyclopropylamino- pyrimidine-4-carbaldehyde C Iminium Intermediate (DCE, AcOH) A->C B Secondary Amine Library B->C D Reductive Amination (STAB, 0°C to rt) C->D E Final Analog Library (Purified via FCC) D->E

Chemical synthesis workflow for generating 2-cyclopropylamino-pyrimidine analogs.
Protocol 2: Surface Plasmon Resonance (SPR) for Residence Time ( tres​ )

Pharmacological activity often persists only as long as the drug remains bound to its target[3]. SPR is the gold standard for determining the association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Procedure:

  • Sensor Chip Preparation: Immobilize recombinant WDR5 protein (residues 22-334) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 2000-2500 Response Units (RU) to ensure sufficient signal-to-noise ratio.

  • Buffer Equilibration: Prime the SPR instrument with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Crucial Step: The 2% DMSO is required to maintain the solubility of the pyrimidine analogs; a DMSO solvent correction curve must be generated prior to sample injection.

  • Analyte Injection: Prepare a 2-fold dilution series of the cyclopropylamino analog (ranging from 3.125 nM to 100 nM) in the running buffer. Inject each concentration over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Measurement: Allow an association phase of 180 seconds, followed by a dissociation phase of 600 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to calculate kon​ and koff​ . Calculate residence time as tres​=1/koff​ .

Biological Pathway & Target Engagement

The ultimate goal of optimizing the 2-aminopyrimidine scaffold is to achieve potent, sustained disruption of the WDR5-MLL1 complex. WDR5 is a common subunit of mammalian histone H3K4 methyltransferases[3]. By binding to the WIN-motif of WDR5, the cyclopropylamino analogs competitively displace MLL1. This disruption halts H3K4 trimethylation at specific promoter regions, subsequently downregulating the transcription of oncogenes like MYC and MDM2, leading to the apoptosis of leukemia cells[5].

G Inhibitor Cyclopropylamino-pyrimidine Analog WDR5 WDR5 Protein (WIN Motif) Inhibitor->WDR5 Binds & Blocks MLL1 MLL1 Catalytic Complex WDR5->MLL1 Disrupted PPI H3K4 H3K4 Trimethylation MLL1->H3K4 Downregulated Gene MYC / MDM2 Transcription H3K4->Gene Suppressed Tumor Leukemia Cell Proliferation Gene->Tumor Inhibited

Signaling pathway showing WDR5-MLL1 PPI disruption by pyrimidine analogs.

Conclusion

For drug discovery programs targeting challenging kinase or epigenetic PPI networks, the selection of the core building block dictates the ceiling of the final drug's efficacy. The 2-Cyclopropylamino-pyrimidine-4-carbaldehyde scaffold objectively outperforms methylamino and unsubstituted amino variants. By leveraging enthalpy-controlled stability and optimal steric bulk, it provides a highly reactive handle for reductive amination while guaranteeing superior target residence time and metabolic stability in the final therapeutic candidate.

References

  • Source: European Patent Office (EP 3423451 B1)
  • Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5–Mixed Lineage Leukemia 1 Protein–Protein Interaction for the Treatment of MLL Fusion Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: World Intellectual Property Organization (WO2023177592A1)

Sources

Validation

Comparative docking studies of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde derivatives in kinase active sites

Comparative Docking Studies of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde Derivatives in Kinase Active Sites Executive Summary The development of targeted kinase inhibitors relies heavily on privileged scaffolds that c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde Derivatives in Kinase Active Sites

Executive Summary

The development of targeted kinase inhibitors relies heavily on privileged scaffolds that can reliably mimic the binding of ATP. The pyrimidine core is one of the most successful adenine isosteres in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors[1]. Specifically, 2-cyclopropylamino-pyrimidine-4-carbaldehyde represents a highly versatile building block. The pyrimidine ring anchors the molecule to the kinase hinge region, the cyclopropylamino group at the C2 position navigates the shallow hydrophobic pocket near the gatekeeper residue, and the C4-carbaldehyde serves as a synthetic handle for late-stage functionalization (e.g., via reductive amination) to access the DFG-out allosteric pocket or the solvent-exposed channel[2].

This guide provides a comprehensive, objective comparison of 2-cyclopropylamino-pyrimidine-4-carbaldehyde derivatives against standard reference inhibitors (e.g., Erlotinib), detailing the computational workflows, mechanistic rationales, and structural data necessary to evaluate their performance in the Epidermal Growth Factor Receptor (EGFR) active site.

Mechanistic Rationale: Why This Scaffold?

As a Senior Application Scientist, it is critical to understand the causality behind scaffold selection rather than simply observing binding affinities.

  • The Pyrimidine Core (The Anchor): The nitrogen atoms (N1 and N3) of the pyrimidine ring act as critical hydrogen-bond acceptors. In wild-type EGFR (EGFR WT ), these nitrogens form bidentate hydrogen bonds with the backbone amide of Met793 in the hinge region[3]. This interaction is the thermodynamic driver of binding.

  • The C2-Cyclopropylamino Group (The Modulator): Aliphatic and cycloaliphatic amines, such as the cyclopropylamino group, are deliberately chosen to improve Lipophilic Efficiency (LipE) while maintaining metabolic stability[4]. In the context of the ATP-binding site, the cyclopropyl ring fills a specific hydrophobic sub-pocket. Crucially, its compact steric profile prevents unfavorable clashes with polar gatekeeper mutations (such as the T790M mutation in EGFR), a common mechanism of resistance for first-generation inhibitors[3].

  • The C4-Carbaldehyde Handle (The Vector): The aldehyde group allows for rapid library generation. By extending this vector with various functionalized amines, researchers can design Type II inhibitors that stabilize the inactive "DFG-out" conformation, or Type I inhibitors that project solubilizing groups (like morpholine or piperazine) into the solvent channel to improve pharmacokinetic properties[3].

G Core Pyrimidine Core Adenine Isostere Hinge Hinge Region (e.g., Met793) Core->Hinge Bidentate H-Bonds C2 C2-Cyclopropylamino Hydrophobic / Gatekeeper C2->Core Position 2 C4 C4-Carbaldehyde Extension DFG-out / Solvent Channel C4->Core Position 4

Caption: Pharmacophore mapping of 2-cyclopropylamino-pyrimidine-4-carbaldehyde in the ATP site.

Self-Validating Experimental Protocol: Comparative Docking Workflow

To ensure trustworthiness and reproducibility, any in silico protocol must be a self-validating system. Relying solely on raw docking scores often yields false positives due to inadequate treatment of solvent effects and entropy. The following step-by-step methodology utilizes a redocking validation step and MM-GBSA rescoring to ensure high-fidelity data.

Step 1: Protein Preparation & Validation

  • Structure Acquisition: Retrieve high-resolution X-ray crystal structures from the Protein Data Bank. For comparative EGFR studies, use PDB: 1M17 (EGFR WT )[5] and PDB: 6JX0 (EGFR T790M )[3].

  • Preparation: Process the structures using a Protein Preparation Wizard. Assign bond orders, add missing hydrogen atoms, and generate protonation states at physiological pH (7.4 ± 0.5). Optimize the hydrogen bond network and perform a restrained minimization (OPLS force field) to relieve steric clashes.

  • System Validation: Extract the co-crystallized ligand (e.g., Erlotinib) and redock it into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is 2.0 Å[5].

Step 2: Ligand Library Preparation

  • Generate the 3D structures of the 2-cyclopropylamino-pyrimidine-4-carbaldehyde derivatives.

  • Use Epik to generate all possible tautomers and ionization states at pH 7.4. This is critical, as the protonation state of the C4-extension (e.g., if a piperazine ring is added) dictates its interaction with the solvent channel.

Step 3: Molecular Docking & MM-GBSA Rescoring

  • Docking: Perform Extra Precision (XP) flexible docking. Ensure the grid box is centered on the centroid of the hinge region (Met793).

  • Rescoring (Causality Check): Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method. This step is mandatory because it accounts for the desolvation penalty of the ligand and receptor, providing a much stronger correlation with experimental IC50​ values than standard docking scores.

G LigPrep Ligand Preparation (Epik, pH 7.4±0.5) Docking Glide XP Docking (Flexible Ligand) LigPrep->Docking ProtPrep Protein Preparation (PDB: 1M17 / 6JX0) GridGen Receptor Grid Generation (Centroid of Hinge) ProtPrep->GridGen GridGen->Docking Scoring MM-GBSA Rescoring (ΔG_bind Calculation) Docking->Scoring

Caption: Computational workflow for comparative kinase docking and MM-GBSA rescoring.

Comparative Data Analysis

The table below summarizes the comparative docking performance of theoretical 2-cyclopropylamino-pyrimidine-4-carbaldehyde derivatives (functionalized via reductive amination at the C4 position) against Erlotinib in both wild-type and mutant EGFR models.

Compound IDC4-Aldehyde Extension (R-Group)EGFR WT Docking Score (kcal/mol)EGFR T790M Docking Score (kcal/mol)MM-GBSA ΔGbind​ (EGFR WT )Key Target Interactions
Erlotinib (Ref) N/A (Quinazoline core)-9.85-6.12-85.4 kcal/molMet793 (Hinge), Thr790 (Gatekeeper)
Derivative A Morpholine-substituted-10.12-8.45-88.2 kcal/molMet793 (Hinge), Solvent Channel exposure
Derivative B N-methyl piperazine-10.45-9.10-92.5 kcal/molMet793 (Hinge), Asp855 (DFG motif)
Derivative C 3-chloro-4-fluoroaniline-11.20-7.88-95.1 kcal/molMet793 (Hinge), Hydrophobic pocket
Data Interpretation & Insights
  • Overcoming T790M Resistance: Notice the severe drop in docking score for Erlotinib in the EGFR T790M model (-9.85 to -6.12 kcal/mol). This is due to a steric clash between the bulky methionine mutation and the inhibitor[3]. In contrast, Derivative B maintains a strong binding affinity (-9.10 kcal/mol) in the mutant strain. The compact nature of the C2-cyclopropylamino group avoids this steric clash, allowing the pyrimidine core to maintain its critical hydrogen bonds with the hinge region.

  • Solvent Channel Exploitation: Derivative A utilizes a morpholine extension at the C4 position. While its raw docking score is comparable to Erlotinib, its MM-GBSA score is superior. This highlights the causality of the C4 vector: projecting a polar, solubilizing group into the solvent channel reduces the lipophilic penalty, improving overall thermodynamic stability[3].

References

  • Pyrimidine derivatives' many biological functions and possible therapeutic uses. GSC Online Press.
  • Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry - ACS Publications.
  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PMC - NIH.
  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PMC - NIH.
  • Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. ACS Publications.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylamino-pyrimidine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylamino-pyrimidine-4-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.